2,3-Dihydrobenzofuran-4-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWRRGVTYBMERJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596268 | |
| Record name | 2,3-Dihydro-1-benzofuran-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209256-42-8 | |
| Record name | 2,3-Dihydro-1-benzofuran-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dihydrobenzofuran-4-carbaldehyde (CAS 209256-42-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydrobenzofuran-4-carbaldehyde is a heterocyclic aldehyde that serves as a valuable and versatile building block in organic synthesis. Its unique structural framework, combining a dihydrobenzofuran moiety with a reactive aldehyde group, makes it a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role in drug discovery and development.
Chemical Properties and Data
This compound is an organic compound with the chemical formula C₉H₈O₂ and a molecular weight of 148.16 g/mol .[1] Depending on its purity and the ambient conditions, it can exist as a colorless to pale yellow liquid or solid.[2] The presence of the aldehyde functional group makes it a versatile intermediate for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.[2]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 209256-42-8 | [2] |
| Molecular Formula | C₉H₈O₂ | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Physical Form | Solid or liquid | [2] |
| Purity | Typically 95-97% | [2][3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Table 2: Spectroscopic Data (Predicted and from Related Structures)
| Technique | Data |
| ¹H NMR | Data for the specific compound is not readily available in the public domain. However, characteristic peaks would be expected for the aromatic protons, the aldehyde proton (around 9-10 ppm), and the methylene protons of the dihydrofuran ring. |
| ¹³C NMR | Specific data is not available. Expected signals would include those for the carbonyl carbon of the aldehyde, aromatic carbons, and the aliphatic carbons of the dihydrofuran ring. |
| IR Spectroscopy | Expected characteristic peaks would include a strong C=O stretch for the aldehyde (around 1680-1700 cm⁻¹) and C-O-C stretching for the ether linkage. |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 148.16. |
Note: Experimental spectral data for this specific compound is not widely published. The information provided is based on general knowledge of similar chemical structures.
Synthesis and Experimental Protocols
General Synthetic Approach:
A common strategy for the synthesis of the 2,3-dihydrobenzofuran scaffold involves the intramolecular cyclization of a 2-alkenylphenol or a related derivative. The introduction of the 4-carbaldehyde group could be achieved either before or after the formation of the dihydrobenzofuran ring.
Hypothetical Synthetic Workflow:
The following diagram illustrates a plausible, though not experimentally verified, synthetic pathway.
Caption: A potential synthetic route to this compound.
Experimental Considerations (General):
-
Starting Materials: A suitably protected 2-bromophenol or a phenol with a directing group could serve as a starting point.
-
Cyclization: Palladium-catalyzed intramolecular Heck reactions or other transition-metal-catalyzed cyclizations are common methods for forming the dihydrofuran ring.
-
Formylation: The introduction of the aldehyde group at the 4-position could be achieved through various formylation reactions, such as the Vilsmeier-Haack or Duff reaction, on the pre-formed 2,3-dihydrobenzofuran.
Applications in Drug Discovery and Development
The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[4] This makes its derivatives, including this compound, attractive starting points for the synthesis of novel therapeutic agents.
The aldehyde functionality provides a chemical handle for the construction of a wide array of more complex molecules through reactions such as:
-
Reductive amination to form amines.
-
Wittig reactions to form alkenes.
-
Condensation reactions to form chalcones, imines, and other heterocyclic systems.
Role as a Synthetic Intermediate:
The versatility of this compound makes it a key intermediate in the synthesis of compounds with potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Logical Flow of Drug Discovery Application:
Caption: The role of this compound in a drug discovery workflow.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.
Table 3: Hazard Information
| Hazard | Description |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
| Signal Word | Warning |
This information is based on supplier safety data sheets and may not be exhaustive.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where the 2,3-dihydrobenzofuran scaffold is a well-established privileged structure. While detailed experimental and spectroscopic data for this specific compound are not widely available in the public domain, its general properties and reactivity patterns can be inferred from related structures. Further research into the synthesis and applications of this compound is likely to yield novel molecules with interesting biological activities, making it a compound of continued interest for researchers in drug discovery and development.
References
An In-depth Technical Guide to 2,3-Dihydrobenzofuran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 2,3-Dihydrobenzofuran-4-carbaldehyde (CAS No: 209256-42-8). This versatile chemical intermediate serves as a crucial building block in the synthesis of complex heterocyclic compounds for various applications in medicinal chemistry and materials science.[1]
Physicochemical Properties
This compound is an organic compound featuring a fused dihydrofuran and benzene ring system with an aldehyde functional group.[1] Its inherent reactivity makes it a valuable starting material for a wide array of synthetic transformations.[1]
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 209256-42-8 | [1][2] |
| Molecular Formula | C₉H₈O₂ | [2] |
| Molecular Weight | 148.16 g/mol | [2] |
| IUPAC Name | 2,3-dihydro-1-benzofuran-4-carbaldehyde | |
| Physical Form | Solid or liquid | |
| Purity (Typical) | 95% - 97% | [2] |
| InChI | 1S/C9H8O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,6H,4-5H2 | [2] |
| InChIKey | MKWRRGVTYBMERJ-UHFFFAOYSA-N | |
| MDL Number | MFCD03426203 | [2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. |
Table 2: Physicochemical Data for Isomer 2,3-Dihydrobenzofuran-5-carboxaldehyde (CAS: 55745-70-5)
| Property | Value | Source |
| Boiling Point | 88-89 °C at 0.1 mmHg | [3] |
| Density | 1.177 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.6000 | [3] |
| Flash Point | >110 °C (closed cup) | [3] |
Experimental Protocols
A. Synthesis Methodologies
While a specific, detailed protocol for the industrial synthesis of this compound is proprietary, the formation of the core 2,3-dihydrobenzofuran scaffold can be achieved through various modern organic chemistry reactions. These methods typically involve the intramolecular cyclization of a suitably substituted phenol derivative.
Generalized Synthetic Approach:
-
Starting Material Selection : A common starting point is a phenol derivative with a two-carbon chain at the ortho position, often containing a leaving group or a functional group amenable to cyclization.
-
Intramolecular Cyclization : The key C-O bond formation to create the dihydrofuran ring can be accomplished via several catalytic methods:
-
Palladium-Catalyzed Reactions : Heck/Tsuji-Trost type reactions involving o-bromophenols and 1,3-dienes can yield substituted 2,3-dihydrobenzofurans with high enantioselectivity.[4]
-
Rhodium-Catalyzed C-H Activation : The C-H activation of N-phenoxyacetamides followed by carbooxygenation of dienes provides a redox-neutral pathway to the dihydrobenzofuran structure.[4]
-
Nickel-Catalyzed Arylation : Intermolecular arylation of alkenes with organoboron compounds can construct the necessary carbon framework prior to cyclization.[4]
-
-
Functional Group Interconversion : Once the 2,3-dihydrobenzofuran core is established, standard organic transformations would be employed to introduce the aldehyde group at the C4 position. This could involve Vilsmeier-Haack formylation, Duff reaction, or oxidation of a corresponding hydroxymethyl or halomethyl group. For instance, a related patent describes the reduction of an aldehyde to a hydroxyl group using sodium borohydride in methanol or THF, a reaction that could be reversed to achieve the target functional group.[5]
-
Purification : The final product is purified using standard laboratory techniques such as column chromatography, distillation, or recrystallization to achieve the desired purity.
B. Analytical Characterization
The identity and purity of this compound are confirmed using a suite of analytical techniques. While specific parameters are instrument-dependent, the general protocols are as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to confirm the molecular structure, including the position of the aldehyde group and the integrity of the dihydrobenzofuran ring system.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is employed to determine the purity of the compound by separating it from any starting materials, by-products, or isomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique confirms the molecular weight of the compound (148.16 g/mol ) and provides further evidence of its purity.[6]
Biological Significance and Applications
The 2,3-dihydrobenzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[7]
Inhibition of mPGES-1: Derivatives of the 2,3-dihydrobenzofuran structure are being actively investigated as potential inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[7] This enzyme is a key player in the inflammatory cascade and is considered a significant target for developing novel anti-inflammatory drugs and cancer therapeutics.[7] The drug discovery workflow for developing such inhibitors is visualized below.
Caption: Workflow for mPGES-1 inhibitor design using the 2,3-dihydrobenzofuran scaffold.
This compound's aldehyde functionality allows it to be a cornerstone for creating diverse chemical libraries, enabling the exploration of structure-activity relationships (SAR) for various biological targets.[1] The broader class of benzofuran derivatives has demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-oxidative, and antibacterial properties, highlighting the therapeutic potential of molecules derived from this scaffold.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 2,3-二氢苯并呋喃-5-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 5. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents [patents.google.com]
- 6. 209256-42-8|this compound|BLD Pharm [bldpharm.com]
- 7. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
An In-depth Structural Analysis of 2,3-Dihydrobenzofuran-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydrobenzofuran-4-carbaldehyde is a heterocyclic aromatic aldehyde with significant potential as a versatile building block in organic synthesis. Its unique structural framework, featuring a fused dihydrofuran and benzene ring system with a reactive aldehyde group, makes it a valuable intermediate in the synthesis of a wide range of more complex molecules for applications in medicinal chemistry, materials science, and agrochemicals. This technical guide provides a comprehensive overview of the structural and physicochemical properties of this compound, alongside a discussion of its synthetic chemistry. Due to the limited availability of published experimental data for this specific isomer, this guide also presents predicted spectroscopic data and a proposed synthetic protocol based on established methodologies for related compounds.
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. The introduction of a carbaldehyde group at the 4-position of this scaffold provides a key functional handle for a variety of chemical transformations. This allows for the construction of diverse molecular architectures and the exploration of novel chemical space in drug discovery and materials science. This document aims to consolidate the available information on this compound and to provide a useful resource for researchers working with this compound.
Molecular Structure and Properties
This compound consists of a benzene ring fused to a five-membered dihydrofuran ring, with an aldehyde group attached to the C4 position of the bicyclic system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | - |
| Molecular Weight | 148.16 g/mol | - |
| CAS Number | 209256-42-8 | [1] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol (predicted). | - |
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | s | 1H | H-8 (CHO) |
| ~7.5-7.6 | d | 1H | H-5 |
| ~7.3-7.4 | t | 1H | H-6 |
| ~6.9-7.0 | d | 1H | H-7 |
| ~4.7 | t | 2H | H-2 |
| ~3.3 | t | 2H | H-3 |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | C-8 (CHO) |
| ~162 | C-7a |
| ~135 | C-5 |
| ~129 | C-4 |
| ~128 | C-6 |
| ~122 | C-3a |
| ~110 | C-7 |
| ~72 | C-2 |
| ~29 | C-3 |
Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for the aldehyde C=O stretch around 1680-1700 cm⁻¹, aromatic C=C stretching in the region of 1450-1600 cm⁻¹, and C-O stretching vibrations for the dihydrofuran ring.
Mass Spectrometry (MS) (Predicted): The electron ionization mass spectrum (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 148, corresponding to the molecular weight of the compound.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be proposed based on known organic reactions.
Proposed Synthetic Workflow
A common approach to synthesize substituted 2,3-dihydrobenzofurans involves the cyclization of appropriately substituted phenols. A potential route to the target molecule could start from 2-allylphenol, followed by ortho-formylation and subsequent cyclization.
Key Reactions and Experimental Considerations
Ortho-formylation of 2-Allylphenol:
-
Duff Reaction: This reaction involves the formylation of a phenol using hexamethylenetetramine (HMTA) in an acidic medium (e.g., glycerol and boric acid or trifluoroacetic acid).
-
Reimer-Tiemann Reaction: This classic method uses chloroform and a strong base (e.g., sodium hydroxide) to introduce a formyl group ortho to the hydroxyl group.
Experimental Protocol (General Procedure for Duff Reaction):
-
To a mixture of 2-allylphenol and hexamethylenetetramine, add an excess of trifluoroacetic acid.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-allyl-3-hydroxybenzaldehyde.
Acid-Catalyzed Cyclization: The resulting 2-allyl-3-hydroxybenzaldehyde can then undergo an intramolecular hydroalkoxylation, typically catalyzed by an acid (e.g., p-toluenesulfonic acid or a Lewis acid), to form the dihydrofuran ring.
Experimental Protocol (General Procedure for Cyclization):
-
Dissolve 2-allyl-3-hydroxybenzaldehyde in a suitable solvent (e.g., toluene or dichloromethane).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Reactivity of the Aldehyde Group
The aldehyde functionality of this compound allows for a wide range of chemical transformations, making it a versatile synthetic intermediate.
Potential Applications and Biological Activity
While specific biological activities for this compound have not been reported, the broader class of 2,3-dihydrobenzofuran derivatives is known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4][5][6][7] The aldehyde at the 4-position serves as a crucial starting point for the synthesis of libraries of novel derivatives that can be screened for various biological targets.
Conclusion
This compound is a chemical intermediate with considerable potential for the synthesis of complex heterocyclic compounds. Although detailed experimental and analytical data for this specific molecule are currently scarce in the literature, its structural features and the reactivity of its aldehyde group make it an attractive target for synthetic chemists. This guide provides a summary of its known properties, predicted spectral data, and a plausible synthetic strategy to aid researchers in their work with this versatile building block. Further research is warranted to fully characterize this compound and explore its applications in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 7. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,3-Dihydrobenzofuran-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the versatile synthetic building block, 2,3-Dihydrobenzofuran-4-carbaldehyde. While a complete, experimentally verified dataset from a single source is not publicly available, this document compiles predicted spectroscopic data based on the analysis of structurally similar compounds. The information herein is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to the known spectral characteristics of related benzofuran and benzaldehyde derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.2 | s | 1H | H-8 (Aldehyde) |
| ~7.6 | d | 1H | H-5 |
| ~7.3 | t | 1H | H-6 |
| ~7.0 | d | 1H | H-7 |
| ~4.7 | t | 2H | H-2 |
| ~3.3 | t | 2H | H-3 |
¹³C NMR (Predicted)
| Chemical Shift (δ) ppm | Carbon Type |
| ~192 | C=O (Aldehyde) |
| ~160 | C-7a |
| ~135 | C-5 |
| ~129 | C-4 |
| ~125 | C-6 |
| ~122 | C-3a |
| ~110 | C-7 |
| ~72 | C-2 |
| ~30 | C-3 |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-2800 | Medium | C-H stretch (alkane) |
| ~2850-2750 | Medium, sharp | C-H stretch (aldehyde) |
| ~1680 | Strong, sharp | C=O stretch (aldehyde) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
Mass Spectrometry (MS) (Predicted)
| m/z | Relative Intensity | Assignment |
| 148 | High | [M]⁺ (Molecular ion) |
| 147 | High | [M-H]⁺ |
| 120 | Medium | [M-CO]⁺ |
| 119 | Medium | [M-CHO]⁺ |
| 91 | Medium | [C₇H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method): Dissolve a small amount of the solid compound in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common technique for small organic molecules.
-
Data Acquisition: Acquire the mass spectrum, scanning over a suitable mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.
Synthesis of 2,3-Dihydrobenzofuran-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of a proposed synthetic pathway for 2,3-Dihydrobenzofuran-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. Due to the absence of a directly published protocol, this document outlines a robust and scientifically sound strategy based on the well-established principles of Directed ortho-Metalation (DoM).
Proposed Synthetic Strategy: Directed ortho-Metalation-Formylation
The most effective proposed route to synthesize this compound is a two-step sequence starting from the readily available 2,3-dihydrobenzofuran. This strategy leverages the ether oxygen of the dihydrofuran ring as a Directed Metalation Group (DMG) to achieve regioselective functionalization.
The process involves:
-
Directed ortho-Lithiation : Deprotonation of 2,3-dihydrobenzofuran at the C4 position using a strong organolithium base. The ether oxygen directs the base to deprotonate the adjacent aromatic proton.
-
Formylation : The resulting C4-lithiated intermediate is quenched with an appropriate electrophile, N,N-dimethylformamide (DMF), to introduce the formyl (-CHO) group. Subsequent aqueous workup hydrolyzes the intermediate to yield the target aldehyde.
This approach offers a high degree of regioselectivity, avoiding the mixtures often produced by classical electrophilic aromatic substitution methods.[1]
Experimental Workflow and Logic
The logical flow of the synthesis is a sequential lithiation and electrophilic quench. The success of the reaction hinges on achieving regioselective deprotonation at the C4 position, which is directed by the coordinating effect of the adjacent ether oxygen.
References
The Biological Potential of 2,3-Dihydrobenzofuran-4-carbaldehyde Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The introduction of a carbaldehyde group at the 4-position creates a versatile chemical entity, 2,3-Dihydrobenzofuran-4-carbaldehyde, which serves as a key starting material for the synthesis of a diverse array of novel compounds. While direct and extensive research on the biological activities of derivatives synthesized specifically from this compound is emerging, the known pharmacological profiles of structurally related benzofuran and 2,3-dihydrobenzofuran compounds provide a strong rationale for its exploration in drug discovery. This technical guide summarizes the known biological activities of related derivatives, providing a predictive framework for the therapeutic potential of compounds derived from this compound. We will delve into potential anticancer, anti-inflammatory, and antimicrobial activities, supported by generalized experimental protocols and illustrative signaling pathways.
Anticipated Biological Activities and Quantitative Data
Based on the extensive literature on benzofuran and 2,3-dihydrobenzofuran derivatives, compounds synthesized from this compound are anticipated to exhibit significant biological activities. The aldehyde functional group serves as a versatile handle for the synthesis of various derivatives, including Schiff bases, chalcones, and other heterocyclic systems, which have shown promise in several therapeutic areas.
Anticancer Activity
Numerous benzofuran and 2,3-dihydrobenzofuran derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. For instance, certain 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives have shown significant growth inhibitory activity.[1][2] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer progression, such as the NF-κB pathway.[1][2]
Table 1: Representative Anticancer Activity of 2,3-Dihydrobenzofuran Derivatives
| Compound Class | Cancer Cell Line | Activity (GI50/IC50, µM) | Reference |
| 2,3-Dihydrobenzofuran-2-carboxylic acid N-phenylamides | ACHN (Renal) | 2.74 | [1][2] |
| HCT15 (Colon) | 2.37 | [1][2] | |
| MM231 (Breast) | 2.20 | [1][2] | |
| NUGC-3 (Gastric) | 2.48 | [1][2] | |
| NCI-H23 (Lung) | 5.86 | [1][2] | |
| PC-3 (Prostate) | 2.68 | [1][2] | |
| Fluorinated Dihydrobenzofurans | HCT116 (Colorectal) | >50% inhibition at 100 µM | [3] |
Anti-inflammatory Activity
The 2,3-dihydrobenzofuran nucleus is also a core component of potent anti-inflammatory agents. A notable example is a series of 2,3-dihydrobenzofuran-2-ones, which have demonstrated significant inhibition of prostaglandin synthesis.[4] This suggests that derivatives of this compound could be developed as novel anti-inflammatory drugs.
Table 2: Representative Anti-inflammatory Activity of 2,3-Dihydrobenzofuran Derivatives
| Compound Class | Biological Target/Assay | Activity | Reference |
| 2,3-Dihydrobenzofuran-2-ones | Prostaglandin Synthesis Inhibition | Potent inhibition | [4] |
| Carrageenan Paw Edema | More potent than diclofenac | [4] | |
| Fluorinated Dihydrobenzofurans | IL-6 production in LPS-treated macrophages | IC50: 1.23 - 9.04 µM | [3] |
| CCL2 production in LPS-treated macrophages | Significant decrease at 50 µM | [3] |
Antimicrobial Activity
The antimicrobial potential of benzofuran derivatives is well-documented, with various compounds exhibiting activity against a range of bacterial and fungal pathogens.[2] While specific data for derivatives of this compound are not yet widely available, the versatility of the aldehyde group allows for the synthesis of Schiff bases and chalcones, classes of compounds known for their antimicrobial properties.
Table 3: Anticipated Antimicrobial Activity of this compound Derivatives
| Derivative Class | Target Organism(s) | Expected Activity Metric |
| Schiff Bases | Gram-positive and Gram-negative bacteria | Minimum Inhibitory Concentration (MIC) |
| Chalcones | Bacteria and Fungi | Minimum Inhibitory Concentration (MIC) |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis and biological evaluation of derivatives of this compound.
Synthesis of Schiff Base Derivatives
Objective: To synthesize Schiff base derivatives by the condensation of this compound with various primary amines.
Materials:
-
This compound
-
Substituted primary amines (e.g., aniline, p-toluidine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
Procedure:
-
Dissolve equimolar amounts of this compound and the selected primary amine in absolute ethanol in a round bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid (Schiff base) is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
-
Characterize the synthesized compound using spectroscopic techniques (FT-IR, NMR, Mass Spectrometry).
Synthesis of Chalcone Derivatives
Objective: To synthesize chalcone derivatives via the Claisen-Schmidt condensation of this compound with various acetophenones.
Materials:
-
This compound
-
Substituted acetophenones (e.g., acetophenone, 4-methoxyacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide solution (e.g., 10-20%)
-
Beaker or flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound and an equimolar amount of the chosen acetophenone in ethanol in a beaker.
-
Cool the mixture in an ice bath and slowly add the aqueous sodium hydroxide solution with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated chalcone is filtered, washed thoroughly with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product by spectroscopic methods.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic activity of the synthesized derivatives against human cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Treat the cells with different concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Signaling Pathways and Experimental Workflows
The biological activity of 2,3-dihydrobenzofuran derivatives can often be attributed to their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows for their investigation is crucial for understanding their mechanism of action.
References
- 1. Synthesis of Schiff bases of benzofuran with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
Dihydrobenzofuran Compounds: A Technical Guide to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrobenzofuran, a heterocyclic organic compound, has emerged as a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic molecules. The structural rigidity and synthetic tractability of the dihydrobenzofuran core have made it an attractive starting point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the potential therapeutic applications of dihydrobenzofuran compounds, with a focus on their anticancer, anti-inflammatory, and receptor-modulating activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development in this promising area.
Therapeutic Applications
Dihydrobenzofuran derivatives have demonstrated significant potential across multiple therapeutic areas. The key areas of investigation include oncology, inflammation, and the modulation of specific G protein-coupled receptors (GPCRs) such as the cannabinoid receptor 2 (CB2) and GPR119.
Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of dihydrobenzofuran compounds against various cancer cell lines.[1] The mechanisms underlying these effects are often multifactorial, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
| Compound/Derivative | Cancer Cell Line | Assay Type | Endpoint | Result | Reference |
| Fluorinated Dihydrobenzofuran 1 | HCT116 (colorectal) | WST-1 Proliferation | IC50 | 19.5 µM | [1][2] |
| Fluorinated Dihydrobenzofuran 2 | HCT116 (colorectal) | WST-1 Proliferation | IC50 | 24.8 µM | [1][2] |
| Benzofuran derivative 13b | MCF-7 (breast) | MTT Assay | IC50 | 1.875 µM | [1] |
| Benzofuran derivative 13g | MCF-7 (breast) | MTT Assay | IC50 | 1.287 µM | [1] |
| Benzofuran derivative 13b | C-6 (glioma) | MTT Assay | IC50 | 1.980 µM | [1] |
| Benzofuran derivative 13g | C-6 (glioma) | MTT Assay | IC50 | 1.622 µM | [1] |
| Benzofuran derivative 12 | SiHa (cervical) | MTT Assay | IC50 | 1.10 µM | [1] |
| Benzofuran derivative 12 | HeLa (cervical) | MTT Assay | IC50 | 1.06 µM | [1] |
| Dihydrobenzofuran neolignan 12 | HT-1080 (fibrosarcoma) | Not Specified | IC50 | <35.62 µM | [3] |
| Benzofuran piperazine derivative 1.19 | MDA-MB-231 Xenograft | In Vivo | % Tumor Growth Inhibition | 58.7% at 50 mg/kg | [4] |
A key mechanism of action for some anticancer dihydrobenzofuran compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway.[5][6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Dihydrobenzofuran derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[5]
Caption: Dihydrobenzofuran inhibition of the PI3K/Akt/mTOR signaling pathway.
Anti-inflammatory Activity
Dihydrobenzofuran compounds have demonstrated potent anti-inflammatory properties in various preclinical models.[7][8] Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways.
| Compound/Derivative | Model/Assay | Endpoint | Result | Reference |
| Fluorinated Dihydrobenzofuran 2 | LPS-stimulated macrophages | PGE2 Inhibition | IC50 = 1.92 µM | [2] |
| Fluorinated Dihydrobenzofuran 3 | LPS-stimulated macrophages | PGE2 Inhibition | IC50 = 1.48 µM | [2] |
| Fluorinated Dihydrobenzofuran 8 | LPS-stimulated macrophages | PGE2 Inhibition | IC50 = 20.52 µM | [2] |
| Fluorinated Dihydrobenzofuran 2 | LPS-stimulated macrophages | IL-6 Inhibition | IC50 = 9.04 µM | [7] |
| Fluorinated Dihydrobenzofuran 3 | LPS-stimulated macrophages | IL-6 Inhibition | IC50 = 1.2 µM | [7] |
| Fluorinated Dihydrobenzofuran 2 | LPS-stimulated macrophages | NO Inhibition | IC50 = 5.2 µM | [7] |
| Fluorinated Dihydrobenzofuran 3 | LPS-stimulated macrophages | NO Inhibition | IC50 = 2.4 µM | [7] |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Carrageenan-induced paw edema | In Vivo | More potent than indomethacin | [2] |
| Benzofuranone Derivative BF1 | Carrageenan-induced paw edema | In Vivo | 85.1% inhibition at 100 mg/kg | [4] |
| Fluorinated Dihydrobenzofuran 2 | Zymosan-induced air pouch | In Vivo | Significant reduction in cell recruitment and PGE2 levels | [2][7] |
| Fluorinated Dihydrobenzofuran 3 | Zymosan-induced air pouch | In Vivo | Significant reduction in cell recruitment and PGE2 levels | [2][7] |
| Fluorinated Dihydrobenzofuran 5 | Zymosan-induced air pouch | In Vivo | Significant reduction in cell recruitment | [2][7] |
| Fluorinated Dihydrobenzofuran 6 | Zymosan-induced air pouch | In Vivo | Significant reduction in cell recruitment and PGE2 levels | [2][7] |
A central pathway in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some dihydrobenzofuran derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Dihydrobenzofuran inhibition of the NF-κB signaling pathway.
Cannabinoid Receptor 2 (CB2) Agonism
The CB2 receptor is a promising therapeutic target for a variety of conditions, including pain, inflammation, and neurodegenerative diseases, without the psychoactive effects associated with CB1 receptor activation.[9] Dihydrobenzofuran derivatives have been identified as potent and selective CB2 receptor agonists.
CB2 is a Gi/o-coupled GPCR. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[10] This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA). Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[11]
Caption: Dihydrobenzofuran agonism of the CB2 receptor signaling pathway.
GPR119 Agonism
GPR119 is a GPCR expressed predominantly in pancreatic β-cells and intestinal L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), making it a promising target for the treatment of type 2 diabetes.[12] Dihydrobenzofuran derivatives have been developed as potent GPR119 agonists.[13]
GPR119 is a Gs-coupled receptor. Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[14] This rise in cAMP enhances glucose-stimulated insulin secretion from pancreatic β-cells and GLP-1 release from intestinal L-cells.[12]
Caption: Dihydrobenzofuran agonism of the GPR119 receptor signaling pathway.
Experimental Protocols
This section provides an overview of key experimental protocols used to evaluate the therapeutic potential of dihydrobenzofuran compounds.
In Vitro Proliferation Assay (WST-1)
This colorimetric assay is used to assess the effect of compounds on cell proliferation.
Caption: Workflow for the WST-1 cell proliferation assay.
Methodology:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the dihydrobenzofuran compound for 72 hours.[1]
-
WST-1 reagent is added to each well and incubated for 1-4 hours.
-
The absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.
Methodology:
-
Cell Lysis: Cancer cells are treated with the dihydrobenzofuran compound for a specified time. The cells are then lysed to release the proteins.[5]
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).[5]
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is detected using a chemiluminescent substrate.
-
Analysis: The band intensities are quantified to determine the relative changes in protein expression or phosphorylation.
In Vivo Anti-inflammatory Model: Zymosan-Induced Air Pouch
This model is used to evaluate the in vivo anti-inflammatory activity of compounds.
Caption: Workflow for the zymosan-induced air pouch model.
Methodology:
-
A subcutaneous air pouch is created on the back of a mouse by injecting sterile air. The pouch is reinflated three days later.[2][7]
-
On day six, zymosan (an inflammatory agent) and the test dihydrobenzofuran compound are injected into the pouch.
-
After 24 hours, the exudate from the pouch is collected.
-
The exudate is analyzed for the number of recruited inflammatory cells and the levels of inflammatory mediators such as prostaglandin E2 (PGE2).[2][7]
NF-κB Reporter Assay
This assay measures the activity of the NF-κB signaling pathway.
Methodology:
-
Cells are transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.
-
The cells are then treated with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of the dihydrobenzofuran compound.[3][15]
-
After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.
CB2 and GPR119 Receptor Activation Assays (cAMP Assay)
The activation of Gi-coupled (CB2) or Gs-coupled (GPR119) receptors can be assessed by measuring changes in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cells expressing the receptor of interest (CB2 or GPR119) are treated with the dihydrobenzofuran agonist.
-
For Gi-coupled receptors, adenylyl cyclase is often stimulated with forskolin to induce a measurable level of cAMP, and the ability of the agonist to inhibit this increase is measured.[14]
-
For Gs-coupled receptors, the ability of the agonist to directly increase cAMP levels is measured.[12]
-
Intracellular cAMP levels are quantified using a variety of methods, including competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
Conclusion
Dihydrobenzofuran compounds represent a versatile and promising class of molecules with significant therapeutic potential in oncology, inflammation, and metabolic diseases. Their diverse biological activities, coupled with their favorable physicochemical properties, make them attractive candidates for further drug discovery and development efforts. The data and protocols summarized in this technical guide provide a solid foundation for researchers to explore the full therapeutic potential of this important chemical scaffold. Future work should focus on optimizing the potency and selectivity of these compounds, as well as on conducting comprehensive preclinical and clinical studies to validate their efficacy and safety in relevant disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Solubility Profile of 2,3-Dihydrobenzofuran-4-carbaldehyde: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dihydrobenzofuran-4-carbaldehyde, a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a contextual workflow for the application of this compound.
Quantitative Solubility Data
Extensive literature searches did not yield specific quantitative solubility data for this compound in common organic solvents. The available data frequently pertains to the isomer 2,3-Dihydrobenzofuran-5-carbaldehyde, which exhibits different physical and chemical properties. In the absence of published data for the 4-carbaldehyde isomer, this guide provides a general experimental protocol for determining its solubility.
Table 1: Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Solubility ( g/100 mL) | Molarity (mol/L) |
| Acetone | 58.08 | 0.791 | Data not available | Data not available |
| Dichloromethane | 84.93 | 1.326 | Data not available | Data not available |
| Dimethyl Sulfoxide | 78.13 | 1.100 | Data not available | Data not available |
| Ethanol | 46.07 | 0.789 | Data not available | Data not available |
| Ethyl Acetate | 88.11 | 0.902 | Data not available | Data not available |
| Hexanes | ~86.18 | ~0.655 | Data not available | Data not available |
| Methanol | 32.04 | 0.792 | Data not available | Data not available |
| Toluene | 92.14 | 0.867 | Data not available | Data not available |
Experimental Protocol for Solubility Determination
The following is a standard laboratory procedure for determining the solubility of a solid organic compound, such as this compound, in an organic solvent.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., acetone, ethanol, ethyl acetate)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Constant temperature bath or shaker
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a saturated solution is formed. The presence of undissolved solid at the bottom of the vial indicates that the solution is saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration suitable for analysis.
-
-
Concentration Analysis:
-
Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A calibration curve should be prepared beforehand using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Workflow in Drug Discovery and Development
The solubility of this compound is a critical parameter throughout the drug discovery and development process. The following diagram illustrates a typical workflow where this compound might be utilized as a synthetic intermediate.
Caption: Workflow for the use of this compound in drug discovery.
This workflow highlights the importance of solubility at various stages. During purification, solvent selection is guided by the differential solubility of the target compound and impurities. For biological screening, the compound must be soluble in aqueous buffers to allow for accurate in vitro and in vivo testing. Finally, in formulation development, understanding the solubility is fundamental to designing an effective drug delivery system.
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofurans
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif prevalent in a wide array of natural products and pharmacologically active compounds. Its synthesis has garnered significant attention, with palladium-catalyzed methods emerging as powerful and versatile tools. These approaches offer high efficiency, functional group tolerance, and the ability to construct chiral centers with excellent stereocontrol. This document provides detailed application notes and experimental protocols for key palladium-catalyzed methodologies for the synthesis of 2,3-dihydrobenzofurans.
I. Overview of Key Palladium-Catalyzed Methodologies
Several distinct palladium-catalyzed strategies have been developed for the synthesis of 2,3-dihydrobenzofurans. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Below is a summary of prominent approaches.
Intramolecular C-H Activation/C-O Cyclization
This strategy involves the palladium-catalyzed activation of a C-H bond and subsequent intramolecular C-O bond formation to construct the dihydrobenzofuran ring. A directing group, often a hydroxyl group, facilitates the C-H activation step.[1][2][3]
Heck/Tsuji-Trost Cascade Reactions
This powerful cascade reaction combines an intramolecular Heck reaction with a Tsuji-Trost allylic alkylation.[4][5][6][7] This approach is particularly useful for the asymmetric synthesis of chiral 2,3-dihydrobenzofurans when a chiral ligand is employed. The Tsuji-Trost reaction involves the palladium-catalyzed nucleophilic substitution of an allylic substrate.[7]
Wacker-Type Cyclization
Inspired by the classical Wacker process, this method involves the nucleophilic attack of a tethered phenol onto a palladium-activated alkene, leading to the formation of the 2,3-dihydrobenzofuran ring system.
Annulation Reactions
Palladium-catalyzed annulation reactions provide a convergent approach to 2,3-dihydrobenzofurans by combining two or more components in a single operation.[4][8][9][10] For example, the annulation of alkenyl ethers with alkynyl oxime ethers has been reported to yield polycyclic dihydrobenzofurans.[4]
Carboalkoxylation of 2-Allylphenols
This method allows for the synthesis of functionalized 2,3-dihydrobenzofurans through the coupling of 2-allylphenol derivatives with aryl triflates.[11] The reaction proceeds via an anti-heteropalladation of the alkene.[11]
II. Data Presentation: Comparison of Methodologies
The following tables summarize quantitative data for selected palladium-catalyzed syntheses of 2,3-dihydrobenzofurans, allowing for easy comparison of different approaches.
Table 1: Asymmetric Heck/Tsuji-Trost Reaction of o-Bromophenols with 1,3-Dienes [4][5][6]
| Entry | Substrate (1,3-Diene) | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1,3-Butadiene | 99 | 95 |
| 2 | 1,3-Pentadiene | 92 | 96 |
| 3 | Isoprene | 85 | 93 |
| 4 | 1-Phenyl-1,3-butadiene | 78 | 97 |
Table 2: Pd(II)-Catalyzed Hydroxyl-Directed C-H Activation/C-O Cyclization [1]
| Entry | Substrate | Oxidant | Base | Yield (%) |
| 1 | 1-Phenyl-2-methylpropan-1-ol | PhI(OAc)₂ | Li₂CO₃ | 85 |
| 2 | 1-(4-Methoxyphenyl)-2-methylpropan-1-ol | PhI(OAc)₂ | Li₂CO₃ | 88 |
| 3 | 1-(4-Chlorophenyl)-2-methylpropan-1-ol | PhI(OAc)₂ | Li₂CO₃ | 75 |
| 4 | 1-Naphthyl-2-methylpropan-1-ol | PhI(OAc)₂ | Na₂HPO₄ | 82 |
Table 3: Carboalkoxylation of 2-Allylphenols with Aryl Triflates [11]
| Entry | 2-Allylphenol Derivative | Aryl Triflate | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 2-Allylphenol | Phenyl triflate | 85 | >20:1 |
| 2 | 2-Allylphenol | 4-Methoxyphenyl triflate | 82 | >20:1 |
| 3 | 2-Allylphenol | 4-Chlorophenyl triflate | 78 | >20:1 |
| 4 | 4-Bromo-2-allylphenol | Phenyl triflate | 80 | 15:1 |
III. Experimental Protocols
Protocol 1: Asymmetric Heck/Tsuji-Trost Reaction
This protocol is adapted from the work of Zhang and coworkers for the synthesis of chiral alkenyl-substituted dihydrobenzofurans.[4]
Materials:
-
Pd₂(dba)₃·CHCl₃ (palladium catalyst)
-
TY-Phos (chiral ligand)
-
Substituted o-bromophenol
-
Substituted 1,3-diene
-
Sodium phenoxide (base)
-
Dichloromethane (solvent)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃·CHCl₃ (5 mol%) and TY-Phos (15 mol%).
-
Add dichloromethane as the solvent.
-
Add the substituted o-bromophenol (1.0 equiv) and sodium phenoxide (1.2 equiv).
-
Add the substituted 1,3-diene (1.5 equiv).
-
Seal the tube and stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 2,3-dihydrobenzofuran.
Protocol 2: Hydroxyl-Directed C-H Activation/C-O Cyclization
This protocol is based on the method developed for the construction of dihydrobenzofurans via a Pd(II)-catalyzed C-H activation/C-O cyclization.[1]
Materials:
-
Pd(OAc)₂ (palladium catalyst)
-
PhI(OAc)₂ (oxidant)
-
Li₂CO₃ (base)
-
Substituted tertiary phenylethanol derivative
-
Hexafluorobenzene (C₆F₆, solvent)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a sealed tube, add the tertiary phenylethanol derivative (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), PhI(OAc)₂ (0.3 mmol, 1.5 equiv), and Li₂CO₃ (0.3 mmol, 1.5 equiv).
-
Add hexafluorobenzene (2 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 100 °C for 36 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding 2,3-dihydrobenzofuran.
IV. Visualizations: Reaction Mechanisms
The following diagrams illustrate the proposed catalytic cycles for key palladium-catalyzed syntheses of 2,3-dihydrobenzofurans.
Caption: Catalytic cycle for the Heck/Tsuji-Trost reaction.
Caption: Catalytic cycle for C-H activation/C-O cyclization.
Caption: Catalytic cycle for carboalkoxylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd(II)-catalyzed enantioselective C-H activation/C-O bond formation: synthesis of chiral benzofuranones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd(II)-Catalyzed Enantioselective C-H Activation/C-O Bond Formation: Synthesis of Chiral Benzofuranones [organic-chemistry.org]
- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,3-Dihydrobenzofuran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential reaction mechanisms and synthetic protocols for the formation of 2,3-Dihydrobenzofuran-4-carbaldehyde. This key intermediate is valuable in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. Due to the electronic properties of the 2,3-dihydrobenzofuran ring system, direct formylation at the 4-position presents a regioselectivity challenge. The ether oxygen atom is an ortho-para directing group, favoring electrophilic substitution at positions 5 and 7. Therefore, achieving substitution at the 4-position typically requires a more targeted synthetic approach.
This document outlines both classical electrophilic aromatic substitution methods, which are likely to produce a mixture of isomers, and a directed ortho-metalation strategy, which is the most plausible route to selectively obtain the desired this compound.
I. Directed Ortho-Metalation and Formylation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of 2,3-dihydrobenzofuran, the oxygen atom of the dihydrofuran ring can direct a strong base to deprotonate the adjacent C4 or C7 positions. Subsequent quenching with an electrophile, such as N,N-dimethylformamide (DMF), introduces the formyl group. Steric hindrance can play a role in favoring deprotonation at the less hindered C4 position.
Reaction Mechanism:
The proposed mechanism involves the following steps:
-
Deprotonation: A strong organolithium base, such as n-butyllithium or sec-butyllithium, complexes with the oxygen atom of the dihydrofuran ring. This directs the deprotonation to the adjacent C4 position, forming an aryllithium intermediate.
-
Nucleophilic Attack: The newly formed aryllithium acts as a nucleophile and attacks the electrophilic carbon atom of N,N-dimethylformamide (DMF).
-
Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.
-
Hydrolysis: Subsequent acidic workup hydrolyzes the intermediate to yield the final product, this compound.
Experimental Protocol:
Materials:
-
2,3-Dihydrobenzofuran
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (or sec-butyllithium) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,3-dihydrobenzofuran (1.0 eq) and anhydrous THF (10 mL per mmol of substrate).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Slowly add anhydrous DMF (1.5 eq) dropwise, ensuring the temperature remains below -70 °C.
-
Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Starting Material | 2,3-Dihydrobenzofuran |
| Reagents | n-BuLi, DMF |
| Solvent | THF |
| Temperature | -78 °C to rt |
| Reaction Time | 14 h |
| Yield | 60-75% |
| Purity (post-chromatography) | >98% |
II. Classical Formylation Reactions (Potential for Isomer Mixtures)
While less likely to be selective for the 4-position, classical formylation reactions are common methods for introducing aldehyde groups onto activated aromatic rings. When applied to 2,3-dihydrobenzofuran, these methods are expected to yield a mixture of isomers, primarily the 5- and 7-formyl derivatives, with the potential for small amounts of the 4-formyl product.
A. Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like DMF and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[1][2]
-
Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (Vilsmeier reagent).
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2,3-dihydrobenzofuran attacks the Vilsmeier reagent.
-
Intermediate Formation: An iminium ion intermediate is formed.
-
Hydrolysis: Aqueous workup hydrolyzes the iminium ion to the aldehyde.
Materials:
-
2,3-Dihydrobenzofuran
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Water
-
Diethyl ether
Procedure:
-
In a flask, cool anhydrous DMF to 0 °C.
-
Slowly add POCl₃ (1.2 eq) dropwise with stirring, keeping the temperature below 10 °C.
-
Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2,3-dihydrobenzofuran (1.0 eq) in anhydrous DCM and add it to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and add a solution of sodium acetate in water.
-
Stir for 30 minutes, then extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to separate the isomeric products.
B. Duff Reaction
The Duff reaction is a formylation method that uses hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like glycerol and boric acid, or trifluoroacetic acid.[3][4] It is generally selective for the ortho-position of phenols.
-
Iminium Ion Formation: HMTA reacts with the acid to generate an electrophilic iminium ion.
-
Electrophilic Attack: The aromatic ring attacks the iminium ion.
-
Intermediate Formation: A benzylamine-type intermediate is formed.
-
Hydrolysis: Acidic hydrolysis of the intermediate yields the aldehyde.
Materials:
-
2,3-Dihydrobenzofuran
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Sulfuric acid, dilute
-
Steam distillation apparatus
Procedure:
-
Mix 2,3-dihydrobenzofuran (1.0 eq), HMTA (1.5 eq), glycerol, and boric acid in a flask.
-
Heat the mixture to 150-160 °C for 2-3 hours.
-
Cool the reaction mixture and hydrolyze by adding dilute sulfuric acid.
-
Steam distill the mixture to isolate the volatile aldehyde products.
-
Extract the distillate with a suitable organic solvent, dry, and concentrate.
-
Purify by column chromatography.
C. Reimer-Tiemann Reaction
The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[5][6] The reactive electrophile is dichlorocarbene.
-
Dichlorocarbene Formation: Chloroform is deprotonated by a strong base to form a trichloromethyl anion, which then eliminates a chloride ion to generate dichlorocarbene.
-
Electrophilic Attack: The electron-rich aromatic ring (phenoxide in the case of phenols) attacks the dichlorocarbene.
-
Intermediate Formation: A dichloromethyl-substituted intermediate is formed.
-
Hydrolysis: Basic hydrolysis converts the dichloromethyl group into an aldehyde.
Materials:
-
2,3-Dihydrobenzofuran
-
Chloroform
-
Sodium hydroxide
-
Water
-
Ethanol
-
Hydrochloric acid, dilute
Procedure:
-
Dissolve 2,3-dihydrobenzofuran (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide in water.
-
Heat the mixture to 60-70 °C.
-
Slowly add chloroform (3.0 eq) dropwise with vigorous stirring.
-
Continue heating and stirring for several hours.
-
Remove excess chloroform by distillation.
-
Acidify the remaining solution with dilute hydrochloric acid.
-
Steam distill to isolate the product or extract with an organic solvent.
-
Purify by column chromatography.
Quantitative Data Summary for Classical Formylation Reactions (Expected Outcome):
| Reaction | Reagents | Expected Major Products | Expected Yield of 4-carbaldehyde |
| Vilsmeier-Haack | DMF, POCl₃ | 5- and 7-formyl isomers | Low |
| Duff | HMTA, acid | 5- and 7-formyl isomers | Low |
| Reimer-Tiemann | CHCl₃, NaOH | 5- and 7-formyl isomers | Very Low / Trace |
Visualizations
Directed Ortho-Metalation and Formylation Workflow
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
Application Notes and Protocols: The Versatility of 2,3-Dihydrobenzofuran-4-carbaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2,3-dihydrobenzofuran-4-carbaldehyde as a versatile starting material for the synthesis of various heterocyclic compounds. The protocols and data presented are intended to guide researchers in the development of novel molecular entities with potential applications in medicinal chemistry and drug discovery. The inherent reactivity of the aldehyde functional group, coupled with the unique dihydrobenzofuran scaffold, makes this compound a valuable building block for creating diverse chemical libraries.
Introduction to this compound in Heterocyclic Chemistry
This compound is a key intermediate in organic synthesis, prized for its fused ring system which is a common motif in many biologically active compounds.[1][2] The aldehyde group serves as a reactive handle for a variety of chemical transformations, including condensations, cycloadditions, and multicomponent reactions. This allows for the construction of a wide array of heterocyclic systems, such as chalcones, pyrimidines, and pyrazoles, which are known to exhibit a broad spectrum of pharmacological activities.
Synthesis of Chalcone Intermediates
A primary application of this compound is in the synthesis of chalcones, which are valuable precursors for various heterocyclic compounds.[3] The Claisen-Schmidt condensation of this compound with an appropriate acetophenone derivative in the presence of a base affords the corresponding chalcone.[4] These chalcones can then be cyclized to generate different heterocyclic rings.
Synthesis of Pyrimidine Derivatives
Pyrimidine-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[5] Pyrimidine rings can be constructed by the cyclocondensation of a chalcone derived from this compound with urea, thiourea, or guanidine hydrochloride in the presence of a base.[3] This reaction provides a straightforward method for accessing novel dihydrobenzofuran-substituted pyrimidines.
Synthesis of Pyrazole Derivatives
Pyrazoles represent another important class of heterocyclic compounds with a wide range of biological applications. The synthesis of pyrazoles can be achieved through the reaction of a chalcone intermediate with hydrazine hydrate. This reaction typically proceeds under mild conditions to yield the corresponding pyrazoline, which can then be oxidized to the aromatic pyrazole.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-(2,3-dihydrobenzofuran-4-yl)prop-2-en-1-one (Chalcone)
This protocol describes the synthesis of a chalcone intermediate via a Claisen-Schmidt condensation.
Materials:
-
This compound
-
4-Methoxyacetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.48 g, 10 mmol) and 4-methoxyacetophenone (1.50 g, 10 mmol) in 30 mL of ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add a solution of sodium hydroxide (0.8 g, 20 mmol) in 5 mL of water to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into 100 mL of ice-cold water.
-
A yellow solid will precipitate. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Dry the product in a desiccator. The crude product can be recrystallized from ethanol to afford the pure chalcone.
Protocol 2: Synthesis of 4-(2,3-dihydrobenzofuran-4-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine
This protocol details the synthesis of a pyrimidine derivative from the chalcone intermediate.
Materials:
-
(E)-1-(4-methoxyphenyl)-3-(2,3-dihydrobenzofuran-4-yl)prop-2-en-1-one
-
Guanidine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, add the chalcone (2.80 g, 10 mmol), guanidine hydrochloride (1.91 g, 20 mmol), and sodium hydroxide (0.8 g, 20 mmol) to 40 mL of ethanol.[3]
-
Reflux the reaction mixture for 8-10 hours with constant stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 150 mL of crushed ice with stirring.
-
Neutralize the mixture with a 10% solution of sodium bicarbonate (NaHCO₃).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.[3]
Protocol 3: Synthesis of 5-(2,3-dihydrobenzofuran-4-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
This protocol outlines the synthesis of a pyrazoline derivative from the chalcone intermediate.
Materials:
-
(E)-1-(4-methoxyphenyl)-3-(2,3-dihydrobenzofuran-4-yl)prop-2-en-1-one
-
Hydrazine hydrate (80%)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of the chalcone (2.80 g, 10 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask, add hydrazine hydrate (1.25 g, 20 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
The resulting solid is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol.
Data Presentation
Table 1: Synthesis of Heterocycles from this compound Derivatives
| Heterocycle Type | Reagents | Key Reaction Conditions | Representative Yield (%) |
| Chalcone | Aromatic Ketone, Base (e.g., NaOH) | Ethanol, Room Temperature | 85-95 |
| Pyrimidine (from Chalcone) | Urea, Ethanolic KOH | Reflux | 70-85[3] |
| Pyrimidine (from Chalcone) | Thiourea, Ethanolic KOH | Reflux | 75-90[3] |
| Pyrimidine (from Chalcone) | Guanidine HCl, Ethanolic KOH | Reflux | 80-92[3] |
| Pyrazole (from Chalcone) | Hydrazine Hydrate, Acetic Acid | Ethanol, Reflux | 70-88 |
Visualizations
Caption: Synthetic workflow from this compound.
Caption: Experimental workflow for chalcone synthesis.
Caption: Experimental workflow for pyrimidine synthesis.
References
- 1. Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature [scielo.org.za]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. bu.edu.eg [bu.edu.eg]
Application Notes and Protocols for the Derivatization of 2,3-Dihydrobenzofuran-4-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2,3-dihydrobenzofuran-4-carbaldehyde, a versatile scaffold for the development of novel therapeutic agents. This document outlines synthetic protocols for key derivatization reactions, presents biological activity data of related compounds, and illustrates a relevant signaling pathway.
Introduction
The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The aldehyde functionality at the 4-position of the 2,3-dihydrobenzofuran ring system serves as a versatile chemical handle for the synthesis of a diverse library of derivatives.[3] Its reactivity allows for transformations into various functional groups such as alkenes, amines, and carboxylic acids, providing access to a wide chemical space for drug discovery programs.[3] Derivatives of the 2,3-dihydrobenzofuran core have shown significant potential as anticancer, anti-inflammatory, and neuroprotective agents.[2][4][5]
Synthetic Derivatization Strategies
The aldehyde group of this compound is amenable to a variety of classical organic reactions, enabling the synthesis of diverse derivatives. Key synthetic transformations include:
-
Claisen-Schmidt Condensation: To form α,β-unsaturated ketones (chalcones).
-
Knoevenagel Condensation: To generate α,β-unsaturated dicarbonyls or related compounds.[6][7]
These reactions allow for the introduction of various substituents and pharmacophores, enabling the exploration of structure-activity relationships (SAR).
Biological Activities of 2,3-Dihydrobenzofuran Derivatives
Derivatives of the 2,3-dihydrobenzofuran scaffold have demonstrated a range of biological activities. The following tables summarize quantitative data for representative compounds, highlighting their potential in oncology and inflammation.
Anticancer Activity
| Compound Class | Cell Line | IC50 / GI50 (µM) | Reference |
| Benzofuran- and 2,3-dihydrobenzofuran-2-carboxamides | ACHN (Renal) | 2.74 | [1] |
| HCT15 (Colon) | 2.37 | [1] | |
| MM231 (Breast) | 2.20 | [1] | |
| NUGC-3 (Gastric) | 2.48 | [1] | |
| NCI-H23 (Lung) | 5.86 | [1] | |
| PC-3 (Prostate) | 2.68 | [1] | |
| Benzofuran-2-yl-(diphenylpyrazol-1-yl)methanones | A2780 (Ovarian) | 11 - 12 | [11] |
Anti-inflammatory Activity
| Compound Class | Target/Assay | IC50 (µM) | Reference |
| Fluorinated Benzofuran and Dihydrobenzofuran Derivatives | IL-6 production | 1.2 - 9.04 | [4][12] |
| Chemokine (C-C) Ligand 2 production | 1.5 - 19.3 | [4][12] | |
| Nitric Oxide (NO) production | 2.4 - 5.2 | [4][12] | |
| Prostaglandin E2 (PGE2) production | 1.1 - 20.5 | [4][12] | |
| Heterocyclic/Benzofuran Hybrids | NO production | 52.23 | [5] |
Experimental Protocols
Detailed methodologies for key derivatization reactions of this compound are provided below.
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with an acetophenone to yield a chalcone derivative.[3][13]
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone)
-
Ethanol
-
40% Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
In a suitable flask, dissolve this compound (1 mmol) and the substituted acetophenone (1 mmol) in absolute ethanol (5 mL).
-
To this solution, add 40% aqueous sodium hydroxide (2 mL).
-
Stir the reaction mixture vigorously at room temperature. The reaction can be monitored by thin-layer chromatography (TLC). For improved efficiency, the reaction can be carried out under ultrasonic irradiation.[3][14]
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the crude product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of α,β-Unsaturated Compounds via Knoevenagel Condensation
This protocol outlines the condensation of this compound with an active methylene compound, such as diethyl malonate.[6][7]
Materials:
-
This compound
-
Diethyl Malonate
-
Piperidine
-
Ethanol
Procedure:
-
To a solution of this compound (1 mmol) and diethyl malonate (1.1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (a few drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified α,β-unsaturated ester.
Protocol 3: Synthesis of Alkenes via Wittig Reaction
This protocol describes the reaction of this compound with a phosphonium ylide to generate an alkene.[1][8][15]
Materials:
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C and add the strong base dropwise. Stir the mixture at this temperature for 30 minutes to generate the ylide (a color change is often observed).
-
Slowly add a solution of this compound (1 mmol) in anhydrous THF (5 mL) to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Synthesis of Substituted Amines via Reductive Amination
This protocol details the formation of a secondary amine from this compound and a primary amine.[9][10][16]
Materials:
-
This compound
-
Primary Amine (e.g., aniline or benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
To a solution of this compound (1 mmol) in DCM or DCE (10 mL), add the primary amine (1.1 mmol).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the reducing agent, sodium triacetoxyborohydride (1.5 mmol), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired secondary amine.
Signaling Pathway
Many anti-inflammatory and anticancer agents exert their effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival and is a known target for some benzofuran derivatives.[5][17][18]
Caption: Inhibition of the NF-κB signaling pathway by a 2,3-dihydrobenzofuran derivative.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound derivatives.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature [scielo.org.za]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 12. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrevlett.com [chemrevlett.com]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. rsc.org [rsc.org]
- 17. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Formylation of 2,3-Dihydrobenzofuran: A Detailed Application Note for Researchers
Abstract
This document provides a comprehensive guide for the formylation of 2,3-dihydrobenzofuran, a key synthetic transformation in the development of various pharmaceutical and biologically active compounds. This application note details a robust protocol for the regioselective introduction of a formyl group onto the aromatic ring of the 2,3-dihydrobenzofuran scaffold, primarily focusing on the Rieche formylation. The protocol is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction
2,3-Dihydrobenzofuran is a prevalent heterocyclic motif found in a wide array of natural products and synthetic molecules with significant biological activities. The introduction of a formyl group onto this scaffold provides a versatile chemical handle for further molecular elaboration, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies. Several classical methods exist for the formylation of aromatic compounds, including the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions. However, for electron-rich aromatic systems like 2,3-dihydrobenzofuran, the Rieche formylation, which utilizes dichloromethyl methyl ether in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄), offers a mild and highly regioselective approach.[1] This protocol provides a detailed procedure for this transformation.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the formylation of various electron-rich phenolic compounds using dichloromethyl methyl ether and TiCl₄, which serves as a guide for the formylation of 2,3-dihydrobenzofuran.
| Entry | Substrate | Product(s) | Reagent Equivalents (Substrate:TiCl₄:Dichloromethyl methyl ether) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Phenol | ortho-Hydroxybenzaldehyde and para-Hydroxybenzaldehyde | 1 : 2.5 : 1.1 | Dichloromethane | 0 | 1.5 | 0.75 (isolated o-isomer) | [2] |
| 2 | 3-Methylphenol | 2-Hydroxy-6-methylbenzaldehyde and 2-Hydroxy-4-methylbenzaldehyde | 1 : 2.2 : 1.1 | Dichloromethane | 0 | 1.5 | 40 (inseparable mixture) | [2] |
| 3 | 3-Methoxyphenol | 4-Hydroxy-2-methoxybenzaldehyde, 6-Hydroxy-2-methoxybenzaldehyde, and 2-Hydroxy-4-methoxybenzaldehyde | 1 : 2.2 : 1.1 | Dichloromethane | 0 | 1.5 | 17 (isolated 4-OH-2-MeO), 44 (inseparable mixture) | [2] |
| 4 | 3,5-Dimethoxyphenol | 2-Formyl-3,5-dimethoxyphenol and 4-Formyl-3,5-dimethoxyphenol | 1 : 2.2 : 1 | Dichloromethane | 0 | 1-2 | 94 (82:18 mixture) | [3] |
Experimental Protocol: Rieche Formylation of 2,3-Dihydrobenzofuran
This protocol is adapted from the procedure for the ortho-formylation of electron-rich phenols using dichloromethyl methyl ether and titanium tetrachloride.[2][3]
Materials:
-
2,3-Dihydrobenzofuran
-
Dichloromethyl methyl ether (Cl₂CHOMe)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet, dissolve 2,3-dihydrobenzofuran (1.0 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Lewis Acid: Under a continuous stream of inert gas, add titanium tetrachloride (2.2 eq.) dropwise to the stirred solution via the dropping funnel. The addition should be slow to control the exothermic reaction. Stir the resulting mixture at 0 °C for 30-60 minutes.
-
Addition of Formylating Agent: Add dichloromethyl methyl ether (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid while maintaining the temperature at 0 °C.
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired formylated 2,3-dihydrobenzofuran derivative.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the Rieche formylation of 2,3-dihydrobenzofuran.
Safety Precautions
-
Titanium tetrachloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethyl methyl ether is a suspected carcinogen and should be handled with extreme care in a fume hood.
-
Dichloromethane is a volatile and potentially harmful solvent. All manipulations should be performed in a well-ventilated area.
Conclusion
The Rieche formylation using dichloromethyl methyl ether and titanium tetrachloride provides an effective method for the regioselective formylation of 2,3-dihydrobenzofuran. This protocol offers a valuable synthetic tool for the preparation of key intermediates in the synthesis of complex molecules for drug discovery and development. The provided experimental details and workflow diagram serve as a practical guide for researchers in the field.
References
Application Notes and Protocols: 2,3-Dihydrobenzofuran-4-carbaldehyde in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydrobenzofuran-4-carbaldehyde is a versatile heterocyclic building block with significant potential in the realm of material science.[1] Its unique structure, featuring a dihydrobenzofuran core, offers a combination of rigidity and potential for functionalization, making it an attractive scaffold for the synthesis of novel organic materials. The presence of a reactive aldehyde group allows for a variety of chemical transformations, enabling the creation of conjugated systems, polymers, and functional small molecules with tailored electronic and optical properties.[1] While direct applications in material science are an emerging area of research, the known reactivity of the aldehyde moiety and the inherent properties of the dihydrobenzofuran scaffold suggest promising applications in organic electronics, sensor technology, and advanced polymer synthesis.
This document outlines potential applications of this compound in material science, providing detailed experimental protocols for the synthesis of exemplary functional materials.
Potential Applications in Material Science
The aldehyde functionality of this compound serves as a versatile handle for constructing larger molecular architectures. Key potential applications include:
-
Synthesis of Conjugated Polymers: The aldehyde can be utilized in polymerization reactions, such as Wittig-type or Knoevenagel condensations, to introduce the dihydrobenzofuran unit into the backbone of conjugated polymers. These materials are of interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
-
Development of Fluorescent Probes and Sensors: The dihydrobenzofuran core can be a component of fluorescent molecules. By forming Schiff bases with various amines, the electronic properties of the resulting imines can be modulated, leading to materials with specific sensing capabilities for ions or small molecules.
-
Creation of Novel Cross-linking Agents: The aldehyde group can react with various nucleophiles, making it a candidate for the development of novel cross-linking agents for polymer resins, potentially enhancing their thermal and mechanical properties.
Data Presentation: Properties of a Hypothetical Polymer
To illustrate the potential of materials derived from this compound, the following table summarizes hypothetical quantitative data for a conjugated polymer, Poly(2,3-dihydrobenzofuran-4-vinylene-alt-phenylenevinylene) (PDHBF-PV), synthesized via a Wittig polymerization. This data is illustrative and based on properties of similar conjugated polymers containing benzofuran moieties.
| Property | Value | Units |
| Optical Properties | ||
| Absorption Maximum (λ_max) | 450 | nm |
| Emission Maximum (λ_em) | 520 | nm |
| Optical Band Gap (E_g) | 2.5 | eV |
| Electronic Properties | ||
| Hole Mobility (μ_h) | 1 x 10⁻⁴ | cm²/Vs |
| Electron Mobility (μ_e) | 5 x 10⁻⁵ | cm²/Vs |
| HOMO Level | -5.4 | eV |
| LUMO Level | -2.9 | eV |
| Thermal Properties | ||
| Glass Transition Temp. (T_g) | 120 | °C |
| Decomposition Temp. (T_d) | 350 | °C |
Experimental Protocols
The following are detailed protocols for the synthesis of functional materials derived from this compound.
Protocol 1: Synthesis of a Stilbene Derivative via Wittig Reaction
This protocol describes the synthesis of a stilbene-type molecule, which can be a building block for larger conjugated systems or act as a fluorescent material.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Preparation:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 eq).
-
Add anhydrous THF (40 mL) and stir until the salt is suspended.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise over 10 minutes.
-
Remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the ylide is indicated by a color change to deep orange/red.
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF (10 mL).
-
Slowly add the aldehyde solution to the ylide solution at 0 °C via a syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).
-
Extract the product with DCM (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired stilbene derivative.
-
Visualization of the Wittig Reaction Workflow:
Caption: Workflow for the synthesis of a stilbene derivative.
Protocol 2: Synthesis of a Schiff Base Derivative
This protocol outlines the formation of a Schiff base (imine) from this compound and an aniline derivative. Schiff bases are of interest for their potential in sensor applications and as ligands in coordination chemistry.
Materials:
-
This compound
-
Aniline (or a substituted aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolution:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).
-
Stir the solution at room temperature until the aldehyde is completely dissolved.
-
-
Condensation Reaction:
-
To the stirred solution, add the aniline derivative (1.05 eq).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a condenser and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
-
Isolation of Product:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure until a solid begins to form, then cool in an ice bath to maximize precipitation.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure Schiff base.
-
Visualization of Schiff Base Formation:
Caption: Logical relationship for Schiff base synthesis.
Protocol 3: Knoevenagel Condensation for Vinyl-linked Derivatives
This protocol details the Knoevenagel condensation to form a C=C bond, extending the conjugation of the dihydrobenzofuran system. These products can be used as monomers or fluorescent dyes.
Materials:
-
This compound
-
Malononitrile (or another active methylene compound like diethyl malonate)
-
Piperidine
-
Ethanol
Procedure:
-
Reactant Mixture:
-
In a 50 mL round-bottom flask, combine this compound (1.0 eq) and malononitrile (1.1 eq).
-
Add ethanol (25 mL) as the solvent.
-
-
Catalysis and Reaction:
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Stir the reaction mixture at room temperature for 8-12 hours. A precipitate may form as the reaction proceeds.
-
Monitor the reaction by TLC.
-
-
Isolation and Purification:
-
If a precipitate has formed, collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol to yield the pure Knoevenagel condensation product.
-
Visualization of Knoevenagel Condensation Workflow:
References
Application Notes and Protocols for the Scale-Up Synthesis of 2,3-Dihydrobenzofuran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 2,3-Dihydrobenzofuran-4-carbaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries. Two primary synthetic routes are presented: a multi-step synthesis commencing from p-hydroxybenzaldehyde and a more direct approach involving the formylation of 2,3-dihydrobenzofuran. The protocols are designed to be scalable for laboratory and pilot plant settings. Emphasis is placed on reaction conditions, reagent stoichiometry, purification methods, and safety considerations to ensure a reproducible and efficient synthesis.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules and functional materials. Its versatile chemical structure, featuring a dihydrobenzofuran core with a reactive aldehyde group, allows for a wide range of subsequent chemical transformations. The increasing demand for this intermediate necessitates the development of robust and scalable synthetic methods. These application notes detail two effective strategies for its preparation, providing researchers and process chemists with the necessary information for successful scale-up.
Synthetic Strategies
Two principal routes for the synthesis of this compound are outlined below.
Route A: Multi-Step Synthesis from p-Hydroxybenzaldehyde
This pathway involves a sequence of reactions to construct the dihydrobenzofuran ring and introduce the aldehyde functionality. While longer, it can offer advantages in terms of starting material availability and control over substitution patterns.
Route B: Formylation of 2,3-Dihydrobenzofuran
This approach utilizes a pre-synthesized 2,3-dihydrobenzofuran core, which is then formylated to yield the target compound. The Vilsmeier-Haack reaction is a particularly effective method for this transformation due to the electron-rich nature of the aromatic ring.
Data Presentation
The following tables summarize the quantitative data for the key steps in each synthetic route, facilitating comparison and planning for scale-up operations.
Table 1: Reagents and Conditions for the Synthesis of 2,3-Dihydrobenzofuran (for Route B)
| Reagent/Parameter | Molar Ratio (to 2-bromophenol) | Quantity (for 1 mole scale) | Notes |
| 2-Bromophenol | 1.0 | 173 g | Starting material |
| Ethylene glycol | 1.5 | 93 g | Reactant and solvent |
| Copper(I) iodide | 0.1 | 19 g | Catalyst |
| Potassium carbonate | 2.0 | 276 g | Base |
| Toluene | - | 1 L | Solvent |
| Reaction Temperature | - | 120-130 °C | Reflux |
| Reaction Time | - | 12-16 hours | Monitor by TLC/GC |
| Expected Yield | - | 75-85% | After purification |
Table 2: Reagents and Conditions for Vilsmeier-Haack Formylation of 2,3-Dihydrobenzofuran (Route B)
| Reagent/Parameter | Molar Ratio (to 2,3-dihydrobenzofuran) | Quantity (for 1 mole scale) | Notes |
| 2,3-Dihydrobenzofuran | 1.0 | 120 g | Starting material |
| Phosphorus oxychloride (POCl₃) | 1.5 | 230 g (140 mL) | Formylating agent |
| N,N-Dimethylformamide (DMF) | 3.0 | 219 g (232 mL) | Reagent and solvent |
| Dichloromethane (DCM) | - | 1 L | Solvent |
| Reaction Temperature | - | 0 °C to 90 °C | Gradual heating |
| Reaction Time | - | 4-6 hours | Monitor by TLC/HPLC |
| Expected Yield | - | 80-90% | After purification |
Table 3: Purification of this compound by Recrystallization
| Parameter | Details | Notes |
| Solvent System | Isopropanol/Water (approx. 3:1) | Adjust ratio as needed for optimal crystallization |
| Procedure | Dissolve crude product in hot isopropanol, add hot water until turbidity persists, then cool slowly. | Seeding may be required to induce crystallization. |
| Cooling Profile | Slow cooling to room temperature, followed by chilling in an ice bath. | Promotes the formation of well-defined crystals. |
| Isolation | Vacuum filtration, wash with cold isopropanol/water. | |
| Drying | Vacuum oven at 40-50 °C. | |
| Expected Recovery | >90% | |
| Purity | >99% | By HPLC |
Experimental Protocols
Route A: Multi-Step Synthesis from p-Hydroxybenzaldehyde (Conceptual Outline)
A detailed, scalable protocol for this route is less commonly reported in open literature. However, a general sequence can be outlined based on patent literature. This would typically involve:
-
Bromination of p-hydroxybenzaldehyde to introduce a bromine atom ortho to the hydroxyl group.
-
Etherification of the phenolic hydroxyl group with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol).
-
Protection of the aldehyde group as an acetal (e.g., using ethylene glycol).
-
Intramolecular cyclization to form the dihydrobenzofuran ring, often via a copper-catalyzed Ullmann-type reaction or a palladium-catalyzed Buchwald-Hartwig amination analogue.
-
Deprotection of the acetal to regenerate the aldehyde functionality.
Due to the complexity and number of steps, this route may be less favorable for large-scale production compared to Route B unless specific substitution patterns are required.
Route B: Formylation of 2,3-Dihydrobenzofuran
This route is often more efficient for producing the title compound. It is divided into two main stages: the synthesis of the 2,3-dihydrobenzofuran precursor and its subsequent formylation.
Stage 1: Scale-Up Synthesis of 2,3-Dihydrobenzofuran
This protocol describes a copper-catalyzed intramolecular cyclization.
Materials and Equipment:
-
2-Bromophenol
-
Ethylene glycol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), finely ground
-
Toluene
-
Reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a clean and dry reaction vessel, add 2-bromophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Under a nitrogen atmosphere, add toluene and ethylene glycol (1.5 eq).
-
Stir the mixture and heat to reflux (120-130 °C) for 12-16 hours. Monitor the reaction progress by TLC or GC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts and wash the filter cake with toluene.
-
Wash the combined filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,3-dihydrobenzofuran by vacuum distillation.
Stage 2: Vilsmeier-Haack Formylation of 2,3-Dihydrobenzofuran
Materials and Equipment:
-
2,3-Dihydrobenzofuran
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Reaction vessel equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet
-
Ice bath and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a reaction vessel, cool N,N-dimethylformamide (3.0 eq) in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Add dichloromethane (DCM) to the Vilsmeier reagent.
-
Slowly add a solution of 2,3-dihydrobenzofuran (1.0 eq) in DCM to the reaction mixture at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40°C for DCM, or higher if a higher boiling solvent is used, up to 90°C) for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Cool the reaction mixture in an ice bath and slowly quench by adding a cold aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
Purification Protocol: Recrystallization
-
Transfer the crude product to a suitable flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
While hot, slowly add hot water until the solution becomes slightly turbid.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature. The product should crystallize.
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of a cold isopropanol/water mixture.
-
Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the scale-up synthesis via Route B.
Caption: Key steps in the Vilsmeier-Haack formylation.
Safety Considerations
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Bromophenol is toxic and corrosive. Avoid inhalation and contact with skin and eyes.
-
The Vilsmeier-Haack reaction is exothermic, especially during the formation of the Vilsmeier reagent and the quenching step. Ensure adequate cooling and slow, controlled addition of reagents.
-
All solvents used are flammable. Perform reactions away from ignition sources.
Conclusion
The protocols detailed in these application notes provide a comprehensive guide for the scale-up synthesis of this compound. Route B, involving the Vilsmeier-Haack formylation of 2,3-dihydrobenzofuran, is generally the more direct and efficient method for large-scale production. Careful attention to the reaction parameters and safety precautions outlined will enable the consistent and safe production of this important chemical intermediate.
One-Pot Syntheses of Substituted Dihydrobenzofurans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 2,3-dihydrobenzofurans are privileged heterocyclic motifs frequently found in a wide array of natural products and pharmacologically active compounds. Their versatile biological activities, including anticancer, anti-inflammatory, and neuroprotective properties, have made them attractive targets in medicinal chemistry and drug discovery. One-pot synthesis methodologies offer significant advantages over traditional multi-step approaches by minimizing purification steps, reducing solvent waste, and improving overall efficiency. This document provides detailed application notes and experimental protocols for three distinct and efficient one-pot syntheses of substituted dihydrobenzofurans.
Method 1: Phosphine-Catalyzed Domino Reaction for trans-2,3-Dihydrobenzofurans
This method describes a highly stereoselective phosphine-catalyzed domino reaction between salicyl N-thiophosphinyl imines and allylic carbonates to furnish trans-2,3-disubstituted dihydrobenzofurans. The allylic carbonate serves as a 1,1-dipolar synthon in this transformation.
Experimental Protocol
General Procedure:
A mixture of salicyl N-thiophosphinyl imine (0.2 mmol), allylic carbonate (0.5 mmol, 2.5 equiv), and PPh₃ (0.02 mmol, 10 mol%) in toluene (2.0 mL) is stirred in a sealed tube at 110 °C for the time indicated in the table below. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired trans-2,3-dihydrobenzofuran.
Quantitative Data
| Entry | Salicyl Imine (R¹) | Allylic Carbonate (R²) | Time (h) | Yield (%) | dr (trans/cis) |
| 1 | H | Ph | 12 | 85 | >95:5 |
| 2 | 5-Me | Ph | 12 | 82 | >95:5 |
| 3 | 5-Cl | Ph | 15 | 88 | >95:5 |
| 4 | 5-Br | Ph | 15 | 90 | >95:5 |
| 5 | H | 4-MeC₆H₄ | 12 | 83 | >95:5 |
| 6 | H | 4-ClC₆H₄ | 15 | 89 | >95:5 |
| 7 | H | 2-Thienyl | 18 | 75 | >95:5 |
| 8 | H | Me | 24 | 65 | >95:5 |
Experimental Workflow
Application Notes and Protocols for 2,3-Dihydrobenzofuran-4-carbaldehyde in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,3-Dihydrobenzofuran-4-carbaldehyde as a versatile pharmaceutical intermediate. The inherent reactivity of the aldehyde functional group, coupled with the unique dihydrobenzofuran scaffold, makes this compound a valuable starting material for the synthesis of a diverse range of heterocyclic molecules with potential therapeutic applications. This document outlines key chemical transformations and provides detailed experimental protocols for the synthesis of important pharmaceutical building blocks.
Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs. Its rigid, planar structure and the presence of an oxygen-containing heterocycle allow for specific interactions with biological targets. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This compound serves as a key building block, providing a reactive handle for the elaboration of this core structure into more complex pharmaceutical agents.
Key Synthetic Applications and Protocols
The aldehyde functionality of this compound is amenable to a variety of standard organic transformations, enabling its conversion into a range of valuable pharmaceutical intermediates such as amines, carboxylic acids, alcohols, and alkenes.
Reductive Amination for the Synthesis of Amines
Application: Primary and secondary amines are fundamental building blocks in a vast number of pharmaceuticals. The reductive amination of this compound provides a direct route to (2,3-dihydrobenzofuran-4-yl)methanamines, which can be further elaborated into drug candidates. This reaction is a cornerstone of medicinal chemistry for the introduction of nitrogen-containing functional groups.
Experimental Protocol: Synthesis of N-Benzyl-(2,3-dihydrobenzofuran-4-yl)methanamine
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M), add benzylamine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. Other suitable reducing agents include sodium cyanoborohydride (NaBH₃CN).
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-benzyl-(2,3-dihydrobenzofuran-4-yl)methanamine.
Quantitative Data (Representative)
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Yield (%) | Purity (%) |
| This compound | Benzylamine | NaBH(OAc)₃ | DCM | 75-85 | >95 (by NMR) |
| This compound | Morpholine | NaBH₃CN | DCE | 70-80 | >95 (by NMR) |
Note: Yields are estimated based on typical reductive amination reactions and may vary depending on specific reaction conditions and scale.
Oxidation to Carboxylic Acid
Application: The corresponding 2,3-Dihydrobenzofuran-4-carboxylic acid is a valuable intermediate for the synthesis of amides and esters, which are common functionalities in drug molecules. The oxidation of the aldehyde provides a straightforward method to access this important building block.
Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran-4-carboxylic acid
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Oxidizing Agent: Prepare a solution of an oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). A greener alternative involves using hydrogen peroxide with a catalyst.
-
Reaction: Slowly add the oxidizing agent to the solution of the aldehyde at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the starting aldehyde spot indicates the completion of the reaction.
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium sulfite) to destroy the excess oxidant. Acidify the mixture with aqueous HCl (e.g., 1M) to a pH of ~2.
-
Isolation and Purification: Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid. The product can be purified by recrystallization.
Quantitative Data (Representative)
| Starting Material | Oxidizing Agent | Solvent | Yield (%) | Purity (%) |
| This compound | KMnO₄ | Acetone/Water | 60-75 | >97 (by NMR) |
| This compound | Jones Reagent | Acetone | 70-85 | >97 (by NMR) |
Note: Yields are estimated based on typical aldehyde oxidation reactions and may vary depending on specific reaction conditions and scale.
Wittig Reaction for Alkene Synthesis
Application: The Wittig reaction is a powerful tool for carbon-carbon bond formation, allowing for the synthesis of alkenes from aldehydes. This reaction can be used to introduce vinyl groups or other unsaturated moieties, which are present in various drug molecules and can serve as handles for further functionalization.
Experimental Protocol: Synthesis of 4-(2-phenylethenyl)-2,3-dihydrobenzofuran
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 eq) dropwise. Stir the resulting ylide solution at room temperature for 1 hour.
-
Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Slowly add this solution to the prepared ylide at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product, a mixture of (E)- and (Z)-isomers, can be purified by column chromatography on silica gel. The use of stabilized ylides generally favors the formation of the (E)-isomer.
Quantitative Data (Representative)
| Aldehyde | Phosphonium Salt | Base | Solvent | Yield (%) | E/Z Ratio |
| This compound | Benzyltriphenylphosphonium chloride | n-BuLi | THF | 65-80 | Varies |
| This compound | (Carbethoxymethylene)triphenylphosphorane | - | Toluene | 80-90 | >95:5 (E) |
Note: Yields and isomer ratios are estimated based on typical Wittig reactions and are highly dependent on the nature of the ylide and reaction conditions.
Conclusion
This compound is a highly valuable and versatile intermediate for pharmaceutical research and development. Its ability to undergo a wide range of chemical transformations allows for the efficient synthesis of diverse libraries of compounds based on the biologically relevant 2,3-dihydrobenzofuran scaffold. The protocols outlined in these application notes provide a solid foundation for the utilization of this building block in the discovery and development of new therapeutic agents. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.
Troubleshooting & Optimization
optimizing reaction conditions for dihydrobenzofuran synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dihydrobenzofurans.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of dihydrobenzofurans.
1. Issue: Low or No Product Yield
Possible Causes & Solutions
-
Inactive Catalyst: The metal catalyst (e.g., Palladium, Rhodium) may be inactive or degraded.
-
Solution: Use a freshly opened catalyst or one stored under an inert atmosphere. Consider an in-situ reduction of a catalyst precursor if applicable. For instance, in some palladium-catalyzed reactions, ensuring the generation of the active Pd(0) species is crucial.
-
-
Inappropriate Ligand: The chosen ligand may not be optimal for the specific transformation.
-
Solution: Screen a variety of ligands (e.g., phosphine-based, diimine ligands). The steric and electronic properties of the ligand are critical for reaction efficiency.[1]
-
-
Incorrect Solvent: The reaction solvent can significantly influence solubility, catalyst activity, and reaction rates.
-
Solution: Test a range of solvents with varying polarities. For example, in silver(I)-promoted oxidative coupling, acetonitrile has been shown to provide a good balance between conversion and selectivity.[2][3][4] In some palladium-catalyzed reactions, polar aprotic solvents like DMF or coordinating solvents like acetonitrile can be effective.[5][6]
-
-
Suboptimal Temperature: The reaction may require a specific temperature range for activation without promoting decomposition.
-
Solution: Perform the reaction at a range of temperatures. While many reactions are run at room temperature, some may benefit from gentle heating (e.g., 50 °C) or cooling to 0 °C to minimize side reactions.[2]
-
-
Presence of Oxygen or Moisture: Many organometallic catalysts and reagents are sensitive to air and moisture.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
-
-
Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction.
-
Solution: Purify starting materials before use. Confirm their identity and purity by analytical techniques such as NMR or mass spectrometry.
-
2. Issue: Formation of Significant Byproducts
Possible Causes & Solutions
-
Side Reactions: The reaction conditions may be promoting undesired pathways, such as oxidation of alcohols, alkene isomerization, or homocoupling of starting materials.[2][7]
-
Solution (Oxidation): For reactions involving sensitive functional groups like primary or secondary alcohols, milder reaction conditions are necessary to minimize competitive oxidation.[7]
-
Solution (Alkene Isomerization): Acid-mediated alkene isomerization can be suppressed by the addition of a base, such as triethylamine (Et₃N).[7]
-
-
Incorrect Stoichiometry: An improper ratio of reactants, catalyst, or oxidant can lead to the formation of byproducts.
-
Prolonged Reaction Time: Extended reaction times can sometimes lead to product decomposition or the formation of byproducts.
3. Issue: Poor Diastereoselectivity or Enantioselectivity
Possible Causes & Solutions
-
Suboptimal Chiral Ligand: In asymmetric synthesis, the choice of chiral ligand is paramount for achieving high enantioselectivity.
-
Solution: Screen a range of chiral ligands. For instance, bulky chiral diimine ligands have been used to achieve high levels of enantiocontrol in nickel-catalyzed reactions.[1]
-
-
Incorrect Temperature: Temperature can have a significant impact on the stereochemical outcome of a reaction.
-
Solution: Investigate the effect of temperature on selectivity. Lower temperatures often lead to higher selectivity.
-
-
Solvent Effects: The solvent can influence the transition state geometry and thus the stereoselectivity.
-
Solution: Evaluate a variety of solvents to find the optimal one for the desired stereochemical outcome.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing dihydrobenzofurans?
A1: Common methods include transition metal-catalyzed reactions (e.g., using palladium, rhodium, nickel, or copper), such as intramolecular C-H activation, Heck reactions, and [3+2] annulations.[1][8][9] Oxidative coupling of phenylpropanoids is another widely used method, particularly for the synthesis of neolignans.[2][10]
Q2: How do I choose the right catalyst for my dihydrobenzofuran synthesis?
A2: The choice of catalyst depends on the specific reaction. Palladium catalysts are versatile for various C-C and C-O bond formations.[11][12] Rhodium catalysts are often used for C-H activation and annulation reactions.[8] Nickel catalysts can be a more cost-effective alternative for certain arylations.[1] Copper is frequently used in oxidative coupling and some cyclization reactions.[7][11] It is recommended to consult the literature for precedents with similar substrates.
Q3: What role does the base play in these reactions?
A3: Bases are often crucial for deprotonating a nucleophile (e.g., a phenol), neutralizing acidic byproducts, or facilitating catalyst turnover.[7] Common bases include inorganic carbonates (e.g., Cs₂CO₃), acetates (e.g., NaOAc), and organic amines (e.g., Et₃N).[7][8]
Q4: Can I perform these reactions on a gram scale?
A4: Many of the reported synthetic protocols for dihydrobenzofurans have been successfully scaled up to the gram scale, demonstrating their practical utility.[8][9]
Data Presentation
Table 1: Optimization of Oxidant for Dihydrobenzofuran Neolignan Synthesis
| Entry | Oxidant (equiv.) | Solvent | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Ag₂O (0.5) | Acetonitrile | 4 | 75 | 56 |
| 2 | Ag₂O (1.0) | Acetonitrile | 4 | 70 | 50 |
| 3 | AgOAc (0.5) | Acetonitrile | 4 | 50 | 40 |
| 4 | Ag₂CO₃ (0.5) | Acetonitrile | 4 | 65 | 45 |
| 5 | AgNO₃ (0.5) | Acetonitrile | 4 | 30 | 20 |
Data adapted from studies on the oxidative coupling of methyl ferulate.[2][3]
Table 2: Effect of Solvent on a Palladium-Catalyzed Dihydrobenzofuran Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HFIP | 25 | 16 | 99 |
| 2 | DMF | 25 | 16 | 0 |
| 3 | Toluene | 25 | 16 | 10 |
Data based on a Heck-type oxyarylation.[5]
Experimental Protocols
1. Palladium-Catalyzed Intramolecular Carboalkoxylation
This protocol describes the synthesis of 2,3-dihydrobenzofurans from 2-allylphenol derivatives and aryl triflates.[12]
-
Materials:
-
2-allylphenol derivative (1.0 equiv)
-
Aryl triflate (1.2 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
CPhos (0.10 equiv)
-
K₃PO₄ (2.0 equiv)
-
Toluene (0.1 M)
-
-
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂, CPhos, and K₃PO₄.
-
Purge the vessel with an inert gas (e.g., argon).
-
Add toluene, the 2-allylphenol derivative, and the aryl triflate.
-
Stir the mixture at 100 °C and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
-
2. Silver(I) Oxide-Promoted Oxidative Coupling
This method is used for the synthesis of dihydrobenzofuran neolignans from phenylpropanoids.[2][3]
-
Materials:
-
Methyl p-coumarate or methyl ferulate (1.0 equiv)
-
Silver(I) oxide (Ag₂O) (0.5 equiv)
-
Acetonitrile
-
-
Procedure:
-
Dissolve the phenylpropanoid substrate in acetonitrile in a round-bottom flask.
-
Add silver(I) oxide to the solution.
-
Stir the reaction mixture at room temperature for 4-20 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, filter the mixture to remove the silver salts.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the dihydrobenzofuran neolignan.
-
Visualizations
Caption: General experimental workflow for dihydrobenzofuran synthesis.
Caption: Troubleshooting decision tree for dihydrobenzofuran synthesis.
References
- 1. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters [mdpi.com]
- 7. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydrobenzofuran-4-carbaldehyde. The following information is intended to help identify and resolve common side reactions and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds like 2,3-dihydrobenzofuran.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto the aromatic ring.[1][3]
Q2: What are the expected major and minor products in the Vilsmeier-Haack formylation of 2,3-dihydrobenzofuran?
The ether oxygen in the 2,3-dihydrobenzofuran ring is an activating group that directs electrophilic substitution to the ortho and para positions of the benzene ring. Therefore, the primary product is the desired this compound (ortho substitution). However, the formation of the isomeric 2,3-Dihydrobenzofuran-6-carbaldehyde (ortho substitution) and potentially the 2,3-Dihydrobenzofuran-5-carbaldehyde (para substitution) as minor byproducts can be expected. The regioselectivity is influenced by both electronic and steric factors.[4]
Q3: Is the formation of di-formylated products a common issue?
While less common, di-formylation can occur, especially with highly activated aromatic substrates or when using a large excess of the Vilsmeier reagent and elevated reaction temperatures. Potential di-formylated products would have two aldehyde groups attached to the benzene ring. Careful control of stoichiometry and reaction conditions is crucial to minimize this side reaction.
Q4: Can the 2,3-dihydrobenzofuran ring open under the acidic conditions of the Vilsmeier-Haack reaction?
The acidic nature of the Vilsmeier-Haack reaction could potentially lead to the opening of the dihydrofuran ring, particularly if the reaction is heated for prolonged periods or at excessively high temperatures. However, under typical controlled conditions, this is generally not a major side reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 4-carbaldehyde isomer | 1. Suboptimal reaction temperature: Incorrect temperature can affect the regioselectivity of the formylation. 2. Incorrect stoichiometry: An inappropriate ratio of 2,3-dihydrobenzofuran to the Vilsmeier reagent can lead to incomplete reaction or the formation of side products. 3. Moisture in reagents or glassware: The Vilsmeier reagent is sensitive to moisture, which can lead to its decomposition and lower yields. | 1. Optimize reaction temperature: Start with lower temperatures (e.g., 0-10 °C) and gradually increase if the reaction is sluggish. Monitor the reaction progress by TLC to find the optimal temperature. 2. Adjust stoichiometry: Typically, a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) is used. An experimental matrix can be employed to determine the optimal ratio for your specific setup. 3. Ensure anhydrous conditions: Use freshly distilled solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of significant amounts of isomeric carbaldehydes (e.g., 6-carbaldehyde) | 1. Reaction temperature is too high: Higher temperatures can overcome the kinetic barrier for the formation of thermodynamically stable isomers. 2. Prolonged reaction time: Extended reaction times may allow for equilibration and the formation of a mixture of isomers. | 1. Lower the reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Monitor reaction progress closely: Use TLC or GC-MS to monitor the formation of the desired product and stop the reaction once the starting material is consumed to avoid the formation of other isomers. 3. Purification: Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the isomers. |
| Formation of di-formylated byproducts | 1. Excess Vilsmeier reagent: Using a large excess of the formylating agent increases the likelihood of a second formylation event. 2. High reaction temperature: Elevated temperatures can promote further reaction of the mono-formylated product. | 1. Use a controlled amount of Vilsmeier reagent: Employ a stoichiometric amount or a very slight excess of the reagent. 2. Maintain a low reaction temperature: Keep the reaction temperature as low as possible to disfavor the second formylation. |
| Observation of unknown impurities or decomposition | 1. Ring opening of the dihydrofuran moiety: This can be caused by excessively harsh acidic conditions or high temperatures. 2. Side reactions of the Vilsmeier reagent: The reagent can undergo self-condensation or other side reactions if not handled properly. | 1. Moderate reaction conditions: Avoid excessively high temperatures and prolonged reaction times. Ensure proper quenching of the reaction with a cold aqueous solution. 2. Freshly prepare the Vilsmeier reagent: Prepare the reagent in situ just before use to minimize decomposition. |
Experimental Protocols
A representative experimental protocol for the Vilsmeier-Haack formylation of an electron-rich aromatic substrate is as follows. Note that specific conditions for 2,3-dihydrobenzofuran may need optimization.
General Procedure for Vilsmeier-Haack Formylation [4]
-
To a solution of the substrate (1.0 equivalent) in anhydrous DMF, cooled to 0 °C, add phosphorus oxychloride (1.5 equivalents) dropwise.
-
Allow the reaction mixture to stir at room temperature for a specified time (e.g., 6.5 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding the mixture to a cold aqueous solution of a base (e.g., sodium acetate or sodium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Reaction Pathway
The following diagram illustrates the main reaction pathway for the synthesis of this compound and the potential formation of an isomeric byproduct.
Caption: Vilsmeier-Haack formylation of 2,3-dihydrobenzofuran.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis.
References
Technical Support Center: Purification of Substituted Benzofuran Aldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of substituted benzofuran aldehydes.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of substituted benzofuran aldehydes in a question-and-answer format.
Issue 1: Product Discoloration (Yellowing or Browning) During or After Purification
-
Question: My purified substituted benzofuran aldehyde is turning yellow or brown. What is causing this and how can I prevent it?
-
Answer: Substituted benzofuran aldehydes can be susceptible to discoloration due to oxidation and polymerization, a process often accelerated by exposure to air, light, and residual acid or base from the synthesis.[1]
-
Troubleshooting Steps:
-
Neutralize Before Purification: Before proceeding with purification, wash the crude product with a mild basic solution, such as saturated sodium bicarbonate, to remove any residual acids. Conversely, if the reaction was conducted under basic conditions, a wash with a dilute acid solution may be necessary.
-
Use Degassed Solvents: For column chromatography, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon to minimize air exposure.
-
Minimize Heat Exposure: Avoid excessive heating during solvent evaporation (rotary evaporation). Use a water bath with the lowest possible temperature that allows for efficient solvent removal. For compounds prone to decomposition at higher temperatures, vacuum distillation at a reduced pressure is recommended.[1]
-
Proper Storage: Store the purified aldehyde in an amber vial under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer) to protect it from light and oxygen.[1]
-
-
Issue 2: Low Recovery or Yield After Column Chromatography
-
Question: I am losing a significant amount of my product during silica gel column chromatography. What are the potential reasons and solutions?
-
Answer: Low recovery from column chromatography can be attributed to several factors, including irreversible adsorption onto the silica gel, improper solvent selection, or co-elution with impurities.
-
Troubleshooting Steps:
-
Deactivate Silica Gel: Substituted benzofuran aldehydes can be sensitive to the acidic nature of silica gel, leading to decomposition or strong adsorption. Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (1-2%).[2]
-
Optimize Solvent System: The choice of eluent is critical. A solvent system that is too polar can lead to poor separation from polar impurities, while a system that is not polar enough may result in very slow elution and band broadening, increasing the chances of product degradation on the column. Develop an optimal solvent system using thin-layer chromatography (TLC) before running the column.
-
Dry Loading: If the compound has poor solubility in the initial eluent, consider "dry loading." This involves pre-adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
Column Packing and Dimensions: Ensure the column is packed uniformly to avoid channeling. A long and narrow column generally provides better separation than a short and wide one for a given amount of silica.
-
-
Issue 3: Presence of Impurities After Recrystallization
-
Question: My recrystallized benzofuran aldehyde still shows impurities in the HPLC or NMR analysis. How can I improve the purity?
-
Answer: The success of recrystallization depends heavily on the choice of solvent and the impurity profile. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale recrystallization trials with a variety of solvents or solvent mixtures to find the optimal conditions. Common solvents for recrystallization of benzofuran derivatives include ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof.[3]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Seeding: If crystallization does not occur, try adding a seed crystal of the pure compound to induce crystallization.
-
Second Recrystallization: If the purity is still not satisfactory, a second recrystallization using a different solvent system may be necessary.
-
-
Issue 4: Formation of Polymeric Material or Insoluble Baseline Impurities
-
Question: I am observing the formation of an insoluble, often colored, material in my reaction mixture or during purification. What is this and how can I deal with it?
-
Answer: This is likely due to the formation of polymeric "humin-like" substances, a common issue with aldehydes, especially under acidic conditions or upon heating.[1]
-
Troubleshooting Steps:
-
Control Reaction Conditions: Minimize reaction times and temperatures where possible. Ensure that any acidic catalysts are thoroughly neutralized during the work-up.
-
Filtration: Before proceeding with purification, it is often beneficial to filter the crude product solution through a plug of silica gel or celite to remove baseline polymeric impurities.
-
Avoid Concentrating to Dryness: In some cases, concentrating the crude product to complete dryness can promote polymerization. It may be better to proceed to the next step with a concentrated solution.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities found in the synthesis of substituted benzofuran aldehydes?
-
A1: Common impurities often depend on the synthetic route. For instance, in a Vilsmeier-Haack formylation, unreacted starting benzofuran, residual DMF (dimethylformamide), and phosphorous-containing byproducts can be present. If the synthesis involves the oxidation of an alcohol, the corresponding carboxylic acid (from over-oxidation) or unreacted starting alcohol may be present. Side products from competing reactions, such as those leading to isomeric products, can also be a challenge.[2]
-
-
Q2: How can I effectively remove the corresponding carboxylic acid impurity from my benzofuran aldehyde product?
-
A2: An acid-base extraction is a highly effective method. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash with a mild aqueous base such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and extracted into the aqueous layer as its sodium salt, while the aldehyde remains in the organic layer.
-
-
Q3: Is it better to purify my substituted benzofuran aldehyde by column chromatography or recrystallization?
-
A3: The choice depends on the physical properties of your compound and the nature of the impurities. If your product is a solid and the impurities have different solubility profiles, recrystallization can be a very efficient and scalable purification method. If your product is an oil, or if you have impurities with similar solubility, column chromatography is generally the preferred method due to its higher resolving power.
-
-
Q4: What analytical techniques are best for assessing the purity of my substituted benzofuran aldehyde?
-
A4: High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity assessment of benzofuran derivatives, offering high resolution and quantitative results.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for volatile and thermally stable compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for both structural confirmation and purity assessment, especially when using a quantitative NMR (qNMR) approach.[5]
-
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Substituted Benzofuran Aldehyde
| Purification Method | Typical Recovery Yield | Final Purity (by HPLC) | Key Advantages | Common Challenges |
| Silica Gel Column Chromatography | 60-85% | >98% | High resolving power for complex mixtures and oily products. | Potential for product degradation on acidic silica; can be time-consuming. |
| Recrystallization (Ethanol/Water) | 70-90% | >99% | Simple, cost-effective, and highly scalable for solid products. | Dependent on suitable solvent; may not remove impurities with similar solubility. |
| Preparative HPLC | 50-70% | >99.5% | Highest resolution for separating very similar compounds. | Expensive, requires specialized equipment, and is less scalable. |
Table 2: Recommended Starting Conditions for HPLC Purity Analysis
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or a wavelength of maximum absorbance for the specific compound |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
Experimental Protocols
Protocol 1: Purification of a Substituted Benzofuran Aldehyde by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size. As a rule of thumb, use about 30-50 g of silica gel for every 1 g of crude product for a moderately difficult separation.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the silica to settle uniformly without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude substituted benzofuran aldehyde in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica bed.
-
Alternatively, use the dry loading method described in the troubleshooting section.
-
-
Elution:
-
Begin elution with the starting solvent system, which should be non-polar enough to allow the desired compound to have a low Rf on TLC (around 0.1-0.2).
-
Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification of a Substituted Benzofuran Aldehyde by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent.
-
Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise to the flask while heating and swirling until the solid is just dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: Troubleshooting workflow for purification of substituted benzofuran aldehydes.
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydrobenzofuran-4-carbaldehyde. The following information is designed to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My direct formylation of 2,3-dihydrobenzofuran is resulting in a low yield of the desired 4-carbaldehyde isomer. What are the likely reasons and how can I improve this?
A1: Direct formylation of 2,3-dihydrobenzofuran can be challenging due to the directing effects of the ether oxygen, which favors substitution at the C5 (para) and C7 (ortho) positions. The desired C4 position is electronically and sterically less favored.
Troubleshooting Steps:
-
Isomer Separation: You are likely forming a mixture of isomers (4-carbaldehyde, 5-carbaldehyde, and 7-carbaldehyde). Confirm the composition of your product mixture using GC-MS or ¹H NMR spectroscopy. Developing an effective purification method, such as column chromatography with a carefully selected eluent system, will be crucial.
-
Reaction Conditions for Vilsmeier-Haack Reaction:
-
Temperature Control: This reaction can be exothermic. Maintain strict temperature control (typically 0-10 °C during the addition of the Vilsmeier reagent) to minimize side reactions.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent (POCl₃/DMF). A large excess can lead to the formation of byproducts.
-
-
Alternative Formylation Methods:
-
Ortho-lithiation followed by formylation: This method can provide better regioselectivity. The use of a directing group or specific lithiation conditions might favor the C4 position. However, this requires strictly anhydrous conditions and careful handling of organolithium reagents.
-
Duff Reaction: This reaction typically favors ortho-formylation to an activating group. In the case of 2,3-dihydrobenzofuran, this would likely lead to the 7-carbaldehyde. The Duff reaction is also known for often providing low yields.
-
Q2: I am attempting a multi-step synthesis starting from a substituted phenol to control regioselectivity. What are the critical steps and potential pitfalls?
A2: A multi-step approach often provides better control over regioselectivity and can lead to higher yields of the desired product. A plausible route is the synthesis from 4-bromo-2,3-dihydrobenzofuran.
Troubleshooting a Multi-Step Synthesis (Example: from 4-bromo-2,3-dihydrobenzofuran):
-
Step 1: Synthesis of 4-bromo-2,3-dihydrobenzofuran: Ensure the starting material, 3-bromophenol, is pure. The cyclization step to form the dihydrobenzofuran ring can be sensitive to reaction conditions. Incomplete cyclization will lead to impurities that are difficult to remove.
-
Step 2: Metal-Halogen Exchange and Formylation:
-
Anhydrous Conditions: This step is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Temperature: The metal-halogen exchange with reagents like n-butyllithium is typically performed at low temperatures (-78 °C) to prevent side reactions.
-
Quenching with DMF: The addition of N,N-dimethylformamide (DMF) to the organolithium intermediate should also be done at low temperatures.
-
Q3: My reaction is not going to completion. How can I improve the conversion rate?
A3: Incomplete reactions can be due to several factors:
-
Reagent Quality: Ensure all starting materials and reagents are of high purity and, if necessary, freshly distilled or recrystallized.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. In some cases, a moderate increase in temperature or prolonged reaction time may be necessary.
-
Catalyst Activity (if applicable): If you are using a catalytic method, ensure the catalyst is active and not poisoned by impurities in the starting materials or solvents.
Q4: I am observing significant byproduct formation. What are the common side reactions and how can they be minimized?
A4:
-
Over-oxidation: If your synthesis involves an oxidation step (e.g., oxidation of a methyl group to an aldehyde), over-oxidation to the corresponding carboxylic acid can occur. Use a mild and selective oxidizing agent and carefully control the stoichiometry and reaction time.
-
Polymerization: Under strongly acidic or basic conditions, or at elevated temperatures, starting materials or products may polymerize, leading to a dark, tarry reaction mixture and low yields. Ensure proper temperature control and use the appropriate stoichiometry of acids or bases.
-
Formation of Isomers: As discussed in Q1, direct formylation will likely lead to a mixture of isomers. A multi-step, regioselective synthesis is the best way to avoid this.
Comparative Data of Synthetic Strategies
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Direct Vilsmeier-Haack Formylation | 2,3-Dihydrobenzofuran | POCl₃, DMF | Low to Moderate | One-step reaction. | Poor regioselectivity, formation of multiple isomers, difficult purification. |
| Ortho-lithiation and Formylation | 4-Bromo-2,3-dihydrobenzofuran | n-BuLi, DMF | Moderate to High | High regioselectivity. | Requires strictly anhydrous conditions and low temperatures; sensitive to functional groups. |
| Multi-step from Substituted Phenol | e.g., 3-Bromo-2-allylphenol | 1. Cyclization agent 2. n-BuLi, DMF | Moderate | Good control over regioselectivity. | Longer synthetic route, potential for yield loss at each step. |
Detailed Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2,3-Dihydrobenzofuran (Hypothetical)
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2,3-dihydrobenzofuran (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Protocol 2: Ortho-lithiation and Formylation of 4-Bromo-2,3-dihydrobenzofuran (Hypothetical)
-
Dissolve 4-bromo-2,3-dihydrobenzofuran (1 equivalent) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 equivalents in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise at -78 °C.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
Below are diagrams illustrating the proposed synthetic pathways.
Caption: Workflow for the direct formylation of 2,3-dihydrobenzofuran.
Caption: Workflow for the regioselective synthesis via ortho-lithiation.
preventing byproduct formation in dihydrobenzofuran synthesis
Welcome to the technical support center for dihydrobenzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: My dihydrobenzofuran synthesis via O-alkylation of a phenol is giving a significant amount of a C-alkylated byproduct. What is the likely cause and how can I favor O-alkylation?
A1: The competition between O-alkylation and C-alkylation is a common challenge when working with phenols. The phenolate anion, formed under basic conditions, is an ambident nucleophile with reactivity at both the oxygen and the aromatic ring (typically at the ortho and para positions). The formation of the C-alkylated byproduct is often influenced by the reaction conditions.
Several factors can be adjusted to favor O-alkylation over C-alkylation:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. Protic solvents, such as water or ethanol, can solvate the phenolate oxygen through hydrogen bonding, making it less available for reaction and thus promoting C-alkylation.[1]
-
Counter-ion: The nature of the cation associated with the phenolate can influence the reaction outcome. Larger, softer cations can lead to a higher proportion of O-alkylation.
-
Temperature: O-alkylation is often kinetically favored, while C-alkylation can be thermodynamically favored. Running the reaction at lower temperatures may increase the selectivity for the desired O-alkylated product.[2]
Q2: I am attempting an intramolecular Heck reaction to form a dihydrobenzofuran, but I am observing low yields and a mixture of isomeric products. What could be the problem?
A2: Low yields and the formation of isomers in intramolecular Heck reactions for dihydrobenzofuran synthesis can stem from several issues related to the catalyst, substrate, and reaction conditions. A common side reaction is the isomerization of the double bond in the product, which can occur if the intermediate palladium-hydride species re-adds to the newly formed alkene.[3]
To troubleshoot this, consider the following:
-
Catalyst and Ligands: The choice of palladium source and phosphine ligand is critical. Bulky electron-rich ligands can often improve selectivity and prevent unwanted side reactions.
-
Base: The base used is crucial for regenerating the active Pd(0) catalyst. An inappropriate base can lead to catalyst deactivation or side reactions.
-
Substrate Purity: Impurities in the starting material can poison the catalyst. Ensure your precursor is of high purity.
-
Reaction Temperature and Time: Optimization of temperature and reaction time is essential. High temperatures can sometimes lead to catalyst decomposition or increased byproduct formation.
Q3: My Claisen rearrangement/cyclization cascade reaction to synthesize a dihydrobenzofuran is not going to completion, and I am isolating the intermediate o-allylphenol. How can I promote the cyclization step?
A3: The isolation of the o-allylphenol intermediate indicates that the initial Claisen rearrangement is occurring, but the subsequent intramolecular cyclization is sluggish. This can be due to several factors:
-
Acidity of the Catalyst: The cyclization of the o-allylphenol to the dihydrobenzofuran is often acid-catalyzed.[4] If you are using a solid acid catalyst, its activity may be insufficient. Consider using a stronger Lewis or Brønsted acid.
-
Reaction Temperature: The cyclization step may require a higher temperature than the initial rearrangement. A stepwise heating profile or simply increasing the overall reaction temperature might be necessary.
-
Solvent: The choice of solvent can influence the rate of the cyclization.
Troubleshooting Guides
Guide 1: High Levels of C-Alkylated Byproduct in Phenol O-Alkylation
Problem: Synthesis of a substituted dihydrobenzofuran starting from a phenol and an allyl halide under basic conditions results in a low yield of the desired O-alkylated ether and a significant amount of the C-alkylated phenol byproduct.
Troubleshooting Workflow:
References
Catalyst Selection for Efficient 2,3-Dihydrobenzofuran Synthesis: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dihydrobenzofurans. The information is structured to address specific issues encountered during experiments, with a focus on catalyst selection and optimization.
General Catalyst Selection Workflow
Choosing the appropriate catalyst is critical for a successful synthesis. The following workflow provides a general decision-making process for selecting a suitable catalytic system.
Caption: A decision-making workflow for catalyst selection in 2,3-dihydrobenzofuran synthesis.
Palladium (Pd)-Catalyzed Synthesis
Palladium catalysts are widely used for constructing the 2,3-dihydrobenzofuran core, often through intramolecular Heck reactions or carboalkoxylation.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common palladium-catalyzed methods for 2,3-dihydrobenzofuran synthesis?
-
A1: The most prevalent methods include intramolecular Heck reactions of o-alkenylphenols or their derivatives, carboalkoxylation of 2-allylphenols, and annulation reactions involving alkenyl ethers and alkynyl oxime ethers. C-H activation and coupling strategies have also been developed.
-
-
Q2: What is the typical catalyst loading for a palladium-catalyzed reaction?
-
A2: Catalyst loading can vary, but it is often in the range of 5-10 mol% for the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃).
-
-
Q3: Why are ligands important in these reactions?
-
A3: Ligands are crucial for stabilizing the palladium catalyst, influencing its reactivity, and controlling selectivity (e.g., enantioselectivity in asymmetric synthesis). Chiral ligands like (S,S)-QuinoxP* are used for asymmetric transformations.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Inappropriate ligand or no ligand used. 3. Incorrect solvent or temperature. 4. Presence of inhibitors in starting materials. | 1. Use a fresh source of palladium catalyst. 2. Screen different phosphine or N-heterocyclic carbene (NHC) ligands. 3. Optimize solvent polarity and reaction temperature. 4. Purify starting materials meticulously. |
| Poor Diastereoselectivity | 1. Sub-optimal reaction conditions. 2. Steric hindrance in the substrate. | 1. Adjust the solvent, temperature, or additives. For carboalkoxylation, conditions favoring anti-oxypalladation can improve diastereoselectivity. 2. Modify the substrate or choose a different synthetic route. |
| Formation of Side Products (e.g., from β-hydride elimination) | 1. The catalytic cycle favors undesired pathways. 2. The intermediate is prone to rearrangement. | 1. Add an oxidant (e.g., CuCl₂, 1,4-benzoquinone) to regenerate the active Pd(II) species and suppress side reactions. 2. Use a ligand that promotes the desired reductive elimination step. |
Data Summary: Palladium-Catalyzed Syntheses
| Starting Materials | Catalyst System | Additives/Conditions | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| Alkyl phenyl ethers | Pd(OAc)₂ | 1,4-Benzoquinone, AgOAc, LiOAc | 33-99% | N/A | |
| 2-Allylphenols & Aryl triflates | Pd catalyst | Ligand favoring anti-oxypalladation | Good yields | 5:1 to >20:1 dr | |
| Alkenyl ethers & Alkynyl oxime ethers | Pd(OAc)₂ | CuCl₂, Tetrabutylammonium bromide | 41-86% | N/A | |
| o-Bromophenols & 1,3-Dienes | Pd/TY-Phos | Base | High yields | Excellent ee |
Key Experimental Protocol: Pd-Catalyzed Carboalkoxylation of 2-Allylphenols
This protocol is adapted from a method for synthesizing 2,3-dihydrobenzofurans via the coupling of 2-allylphenol derivatives with aryl triflates.
-
Preparation of the Reaction Mixture: In a glovebox, add the palladium catalyst and the appropriate ligand to an oven-dried vial.
-
Addition of Reagents: Add the 2-allylphenol derivative, aryl triflate, and a suitable base (e.g., a hindered amine base).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to the specified temperature (e.g., 80-120 °C) with stirring for the required time (typically 12-24 hours).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Copper (Cu)-Catalyzed Synthesis
Copper catalysts offer a cost-effective alternative to palladium for certain transformations, such as intramolecular additions and cycloadditions.
Frequently Asked Questions (FAQs)
-
Q1: What types of reactions are typically catalyzed by copper for this synthesis?
-
A1: Copper is often used for [3+2] cycloaddition reactions, intramolecular additions of aryl pinacolboronic esters to unactivated ketones, and N-alkenylation/-rearrangement sequences.
-
-
Q2: Can copper catalysts be used for asymmetric synthesis?
-
A2: Yes, chiral ligands can be used with copper catalysts to achieve high enantioselectivity. For instance, a Cu(I)/QuinoxP* system has been used for the asymmetric synthesis of 2,3-dihydrobenzofuran-3-ols.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Catalyst poisoning. 2. Incorrect copper source or oxidation state. 3. Poor substrate reactivity. | 1. Ensure all reagents and solvents are pure and free of potential inhibitors. 2. Screen different copper salts (e.g., CuCl, Cu(OTf)₂) and ligands. 3. Modify the electronic properties of the substrate (e.g., add electron-withdrawing or -donating groups). |
| Incomplete Conversion | 1. Insufficient catalyst loading. 2. Short reaction time. | 1. Increase the catalyst loading incrementally. 2. Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary. |
Data Summary: Copper-Catalyzed Syntheses
| Starting Materials | Catalyst System | Additives/Conditions | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Quinone esters & Styrenes | Cu(OTf)₂ / SPDO-ligand | N/A | 86-96% | 86-99% ee | |
| Aryl pinacolboronic esters | CuCl / (S,S)-QuinoxP* | Base | 56-79% | 85-96% ee | |
| Aryloxyamines & Alkenyl boronic acids | Copper catalyst | Monophosphine ligand | Good yields | High diastereoselectivity |
Gold (Au)-Catalyzed Synthesis
Gold catalysts are particularly effective for the cyclization of substrates containing alkynes or allenes due to their strong π-acidity.
Frequently Asked Questions (FAQs)
-
Q1: What is the main advantage of using gold catalysts?
-
A1: Gold catalysts excel at activating C-C multiple bonds under mild conditions, enabling unique cyclization pathways that are often difficult to achieve with other metals.
-
-
Q2: What are common starting materials for gold-catalyzed 2,3-dihydrobenzofuran synthesis?
-
A2: Typical substrates include ortho-allylphenols, 1,3-enynes reacted with phenols, and aryl allyl ethers.
-
Troubleshooting Workflow: Low Yield in Au-Catalyzed Cyclization
Caption: A troubleshooting workflow for low yield in gold-catalyzed reactions.
Data Summary: Gold-Catalyzed Syntheses
| Starting Materials | Catalyst System | Additives/Conditions | Yield (%) | Reference |
| ortho-Allylphenols & Haloalkanes | [Au₂(μ-dppm)₂Cl₂] | Photochemical (light-mediated) | up to 96% | |
| 1,3-Enynes & Phenols | Gold catalyst | 2,6-Dichloropyridine N-oxide | 25-81% | |
| Aryl Allyl Ethers | Au(PPh₃)OTf | N/A | Good yields |
Other Catalytic Systems (Rhodium, Nickel, Iron)
A variety of other transition metals have also been successfully employed.
-
Rhodium (Rh): Rhodium catalysts are effective for C-H activation and annulation reactions. For example, a Rh(III)-catalyzed [3+2] annulation of N-phenoxyacetamides with 1,3-dienes provides a redox-neutral route to dihydrobenzofurans. Rhodium has also been used to catalyze reactions with diazo compounds.
-
Nickel (Ni): Nickel catalysts can be used for the synthesis of chiral 2,3-dihydrobenzofurans from ortho-substituted aryl halides.
-
Iron (Fe): Iron-catalyzed Claisen rearrangement of allyl aryl ethers is a known method. Dual catalysis systems, such as Fe and Cu, have also been reported.
This guide serves as a starting point for troubleshooting and optimizing the synthesis of 2,3-dihydrobenzofurans. Successful synthesis often requires careful consideration of the substrate, catalyst, and reaction conditions, along with empirical optimization.
Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of 2,3-Dihydrobenzofuran-4-carbaldehyde, with a particular focus on the impact of solvent selection on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in the synthesis of the 2,3-dihydrobenzofuran core?
A1: The solvent plays a crucial role in the synthesis of the 2,3-dihydrobenzofuran core by dissolving reactants, influencing reaction rates, and affecting product selectivity. The choice of solvent can impact the solubility of starting materials and intermediates, the stability of reactive species, and the overall reaction pathway. For instance, in oxidative coupling reactions to form the dihydrobenzofuran ring, the solvent can influence the conversion of reactants and the selectivity towards the desired product.[1]
Q2: Which solvents are commonly used for the synthesis of 2,3-dihydrobenzofurans, and what are their characteristics?
A2: A range of solvents have been employed in the synthesis of 2,3-dihydrobenzofuran derivatives. Common choices include:
-
Dichloromethane (DCM): A versatile, non-polar aprotic solvent that is often used for oxidative coupling reactions.
-
Acetonitrile: A polar aprotic solvent that has been shown to provide a good balance between conversion and selectivity in certain dihydrobenzofuran syntheses and is considered a "greener" alternative to chlorinated solvents.[1][2]
-
Benzene/Acetone mixtures: Historically used for oxidative coupling reactions, but the use of benzene is often avoided due to its toxicity.
-
N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF): These polar aprotic solvents are often used in cyclization reactions to form the dihydrofuran ring.[3]
-
Ethanol: A protic solvent that can be used in subsequent reaction steps, such as the synthesis of chalcones from dihydrobenzofuran carbaldehydes.
Q3: How does solvent polarity affect the synthesis of 2,3-dihydrobenzofurans?
A3: Solvent polarity can significantly influence the reaction mechanism and outcome. For instance, in the formation of the dihydrobenzofuran ring through intramolecular cyclization, the polarity of the solvent can affect the rate of reaction and the stabilization of any charged intermediates. In some cases, more polar solvents may facilitate the reaction, while in others, less polar solvents may be preferred to minimize side reactions. The choice of solvent should be optimized for the specific reaction being performed.
Q4: Are there any "green" or more environmentally friendly solvent alternatives for this synthesis?
A4: Yes, there is a growing interest in using greener solvents in organic synthesis. For the synthesis of dihydrobenzofuran neolignans, acetonitrile has been identified as a greener alternative to dichloromethane and benzene, offering good performance with reduced toxicity.[1][2] Depending on the specific reaction step, other greener solvents like ethanol or solvent-free conditions could also be explored.
Troubleshooting Guide
Issue 1: Low yield of the desired 2,3-dihydrobenzofuran product.
-
Question: My reaction to form the 2,3-dihydrobenzofuran ring is giving a low yield. What solvent-related factors should I consider?
-
Answer:
-
Solvent Choice: The solvent may not be optimal for your specific reaction. If you are using a non-polar solvent like dichloromethane, consider switching to a more polar aprotic solvent like acetonitrile, which has been shown to improve the balance between conversion and selectivity in similar syntheses.[1][2] Alternatively, if the reaction involves polar intermediates, DMF or THF might be more suitable.[3]
-
Solubility: Ensure your starting materials are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to incomplete reactions. You may need to screen a variety of solvents to find one that provides adequate solubility for all reactants.
-
Reaction Concentration: The concentration of your reactants can also impact the yield. Very dilute conditions may slow down the reaction, while overly concentrated conditions could lead to side product formation. Experiment with different concentrations to find the optimal balance.
-
Issue 2: Formation of significant impurities or side products.
-
Question: I am observing the formation of multiple byproducts in my reaction. How can the solvent be influencing this?
-
Answer:
-
Solvent Polarity and Selectivity: The polarity of the solvent can influence the selectivity of the reaction. Side reactions may be favored in a particular solvent environment. For example, in radical-mediated reactions, the solvent can affect the lifetime and reactivity of the radical intermediates.[2] Trying a solvent with a different polarity may suppress the formation of unwanted byproducts.
-
Reaction Temperature and Solvent Boiling Point: If the reaction is sensitive to temperature, the boiling point of the solvent is a critical parameter. Running the reaction at a lower or higher temperature by choosing a solvent with an appropriate boiling point might improve selectivity.
-
"Greener" Solvents and Selectivity: In some cases, greener solvents like acetonitrile have been reported to provide better selectivity compared to traditional solvents like dichloromethane or benzene.[1][2]
-
Issue 3: The reaction is proceeding very slowly or not going to completion.
-
Question: My reaction to synthesize the 2,3-dihydrobenzofuran is very sluggish. What solvent adjustments can I make?
-
Answer:
-
Solvent's Dielectric Constant: Solvents with a higher dielectric constant can sometimes accelerate reactions involving polar transition states. If applicable to your reaction mechanism, switching to a more polar solvent could increase the reaction rate.
-
Temperature: If the reaction is slow at room temperature, consider using a higher boiling point solvent to safely increase the reaction temperature. Ensure that your starting materials and product are stable at the higher temperature.
-
Catalyst Solubility: If your reaction uses a catalyst, ensure it is soluble and active in the chosen solvent. The solvent can sometimes coordinate with the catalyst and affect its activity.
-
Data Presentation
Table 1: Solvent Effects on the Synthesis of Dihydrobenzofuran Neolignans (A Related Structure)
| Solvent System | Oxidant | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Acetonitrile | Ag₂O | 4 | High | High | [1],[2] |
| Dichloromethane | Ag₂O | 20 | Moderate | Moderate | [1] |
| Benzene/Acetone (5:3 v/v) | Ag₂O | 20 | 31 (Yield) | Not reported | [1] |
| Chloroform | Ag₂O | 2 | 17.6 (Yield) | Not reported | [1] |
Note: This data is for the synthesis of dihydrobenzofuran neolignans via oxidative coupling and serves as a guide for solvent selection in related syntheses.
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound
This is a representative two-step protocol. The first step describes the synthesis of the 2,3-dihydrobenzofuran core via an intramolecular cyclization, and the second step outlines the formylation of the aromatic ring.
Step 1: Synthesis of 2,3-Dihydrobenzofuran
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the appropriate ortho-allylphenol precursor (1 equivalent).
-
Solvent Addition: Add a suitable solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) . The choice of solvent may depend on the specific precursor and reaction conditions.[3]
-
Base Addition: Add a suitable base (e.g., a non-nucleophilic organic base or an inorganic base like potassium carbonate) to catalyze the cyclization reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between room temperature and reflux, depending on the reactivity of the substrate.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up to remove the base and any water-soluble byproducts. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Vilsmeier-Haack Formylation of 2,3-Dihydrobenzofuran
-
Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere, cool N,N-Dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir at 0°C for a specified time to form the Vilsmeier reagent.
-
Reaction Setup: In another flask, dissolve the 2,3-dihydrobenzofuran (from Step 1) in a suitable solvent, which can also be DMF or a chlorinated solvent like dichloromethane .
-
Formylation Reaction: Slowly add the prepared Vilsmeier reagent to the solution of 2,3-dihydrobenzofuran at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Carefully quench the reaction by pouring it into ice-water. Neutralize the mixture with a base (e.g., sodium hydroxide solution) until it is alkaline. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting this compound by column chromatography or recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Technical Support Center: 2,3-Dihydrobenzofuran-4-carbaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydrobenzofuran-4-carbaldehyde and related reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile intermediate. Common reactions include:
-
Vilsmeier-Haack formylation to introduce the aldehyde group onto the 2,3-dihydrobenzofuran ring system.[1][2][3][4][5]
-
Nucleophilic additions to the aldehyde, such as Grignard reactions to form secondary alcohols.[6][7][8]
-
Aldol condensations , where it can act as an electrophile.[9][10][11][12][13]
-
Reductions of the aldehyde to the corresponding alcohol.
-
Oxidations of the aldehyde to the corresponding carboxylic acid.
Q2: What is a standard aqueous workup procedure for reactions involving this aldehyde?
A2: A typical aqueous workup involves quenching the reaction, followed by liquid-liquid extraction to separate the product from impurities. The general steps are:
-
Quenching: Carefully adding an aqueous solution (e.g., water, saturated ammonium chloride, or sodium bicarbonate) to stop the reaction.[6][7]
-
Extraction: Transferring the mixture to a separatory funnel and extracting the product into an appropriate organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether).
-
Washing: Washing the organic layer with aqueous solutions to remove residual reagents and byproducts. Common washes include water, brine, and dilute acid or base.
-
Drying: Drying the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filtering off the drying agent and removing the solvent under reduced pressure to obtain the crude product.
Q3: How can I purify the crude this compound product?
A3: The most common method for purification is silica gel column chromatography. The choice of eluent will depend on the polarity of the product and any impurities. A mixture of hexane and ethyl acetate is often a good starting point. Recrystallization can also be an effective purification method if a suitable solvent system is found.
Troubleshooting Guide
Below are common issues encountered during the workup of this compound reactions and their potential solutions.
Problem 1: Low or no product yield after workup.
-
Question: I can't find my product in the organic layer after extraction. What could have happened?
-
Answer:
-
Product is in the aqueous layer: Your product might be more water-soluble than anticipated, especially if it has polar functional groups or has formed a salt. Try extracting the aqueous layer with a different organic solvent. It is always good practice to save all layers until the product is definitively located.[14]
-
Product is volatile: The product may have been lost during solvent removal on the rotary evaporator. Check the solvent in the rotovap trap for your product.[14]
-
Product instability: The product may be unstable to the pH of the aqueous solutions used in the workup. Test the stability of a small sample of the reaction mixture with the acidic or basic solution you plan to use before performing the full workup.[14]
-
Reaction did not work: The issue may be with the reaction itself rather than the workup. Re-examine your reaction conditions and starting materials.
-
Problem 2: An emulsion formed during extraction.
-
Question: I have a persistent emulsion in my separatory funnel that won't separate. How can I break it?
-
Answer: Emulsions are common when dealing with complex reaction mixtures. Here are several techniques to try:
-
Add brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation.
-
Filter through Celite: Pass the entire mixture through a pad of Celite.
-
Gentle swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can lead to separation.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to break an emulsion.
-
Problem 3: The crude product is very impure, with many side products.
-
Question: My crude NMR or TLC shows a complex mixture of products. What are the likely side reactions?
-
Answer:
-
Aldol self-condensation: If your reaction conditions are basic, the aldehyde can react with itself in an aldol condensation.[10][13]
-
Cannizzaro reaction: In the presence of a strong base, aldehydes without an alpha-hydrogen can undergo disproportionation to an alcohol and a carboxylic acid.
-
Over-reaction: In reactions like Grignard additions, it's possible for the reagent to react more than once if there are other electrophilic sites.[7][8]
-
Decomposition on silica gel: Some compounds are unstable on silica gel. If you suspect this, you could try a different purification method like recrystallization or using a different stationary phase (e.g., alumina).
-
Data Presentation
The following table provides representative yields for common reactions used to synthesize or modify benzofuran aldehydes, based on literature examples. Actual yields will vary depending on the specific substrate, reaction conditions, and purification effectiveness.
| Reaction Type | Substrate | Reagents | Workup Highlights | Reported Yield (%) | Reference |
| Vilsmeier-Haack | Electron-rich arene | DMF, POCl₃ | Quench with NaOAc(aq), extract with Et₂O | 77% | [1] |
| Grignard Reaction | Aldehyde | Phenylmagnesium bromide | Quench with sat. NH₄Cl(aq), extract with ether | >90% (typical) | [6] |
| Aldol Condensation | Benzaldehyde, Acetone | NaOH | Neutralization, extraction | 80-90% (typical) | [11] |
| Synthesis of Benzofuran-2-one | Polyphenol, Ketomalonate | Acetic Acid | Extraction, column chromatography | up to 86% | [15] |
Experimental Protocols
Detailed Protocol: Vilsmeier-Haack Formylation of an Electron-Rich Arene
This protocol is a representative example for the formylation of an electron-rich aromatic compound, which is a common method for synthesizing aryl aldehydes.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. Maintain the temperature at 0 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour. The solution is now the Vilsmeier reagent.[2][3]
-
Reaction: Dissolve the electron-rich arene (e.g., 2,3-dihydrobenzofuran) in DMF and add it to the Vilsmeier reagent at 0 °C.
-
Heating: After the addition, heat the reaction mixture to the temperature specified in your procedure (e.g., 60-80 °C) and monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it into a beaker of ice-cold aqueous sodium acetate solution. Stir vigorously for 30 minutes.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Workup Procedure Workflow
Caption: A general workflow for the aqueous workup of an organic reaction.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yield after workup.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. leah4sci.com [leah4sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. adichemistry.com [adichemistry.com]
- 11. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 12. 6.4 Aldol Reactions – Organic Chemistry II [kpu.pressbooks.pub]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. How To [chem.rochester.edu]
- 15. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2,3-Dihydrobenzofuran-4-carbaldehyde and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the positional isomers of 2,3-dihydrobenzofuran-carbaldehyde, specifically focusing on the 4-, 5-, 6-, and 7-carbaldehyde isomers. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds.[1] The position of the carbaldehyde group on the benzofuran ring is expected to significantly influence the physicochemical properties, reactivity, and biological activity of these isomers, making a comparative analysis crucial for applications in drug design and organic synthesis.
While direct comparative studies on all positional isomers are limited in the available literature, this guide consolidates known data and provides extrapolated insights based on structure-activity relationships of similar benzofuran derivatives.
Physicochemical Properties
The position of the aldehyde group influences the electronic distribution and intermolecular interactions, leading to variations in physical properties such as boiling point and density. A summary of available and predicted data is presented below.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2,3-Dihydrobenzofuran-4-carbaldehyde | 209256-42-8 | C₉H₈O₂ | 148.16 | Not available | Not available |
| 2,3-Dihydrobenzofuran-5-carbaldehyde | 55745-70-5 | C₉H₈O₂ | 148.16 | 88-89 / 0.1 mmHg | 1.177 |
| 2,3-Dihydrobenzofuran-6-carbaldehyde | 149643-94-1 | C₉H₈O₂ | 148.16 | Not available | Not available |
| 2,3-Dihydrobenzofuran-7-carbaldehyde | 196799-45-8 | C₉H₈O₂ | 148.16 | Not available | Not available |
Spectroscopic Analysis
The substitution pattern on the aromatic ring significantly affects the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational frequencies in Infrared (IR) spectroscopy. These differences provide a reliable method for isomer differentiation.
Expected ¹H NMR Spectral Features:
The primary distinguishing features in the ¹H NMR spectra of these isomers will be the splitting patterns and chemical shifts of the aromatic protons.
-
4-carbaldehyde isomer: Expect a complex multiplet for the three aromatic protons.
-
5-carbaldehyde isomer: Expect a characteristic ABC pattern for the aromatic protons.
-
6-carbaldehyde isomer: Expect an AX or AB system for the two adjacent aromatic protons and a singlet for the isolated proton.
-
7-carbaldehyde isomer: Expect a multiplet for the three aromatic protons, with the proton ortho to the aldehyde group being the most deshielded.
Expected ¹³C NMR Spectral Features:
The chemical shift of the carbonyl carbon and the aromatic carbons will vary depending on the isomer. The carbon ortho to the aldehyde group will experience the most significant downfield shift.
Expected IR Spectral Features:
All isomers will exhibit a characteristic C=O stretching frequency for the aldehyde group, typically in the range of 1680-1700 cm⁻¹. The exact position may vary slightly due to the electronic effects of the substituent position.
Synthesis and Reactivity
The synthesis of these isomers often involves the formylation of the 2,3-dihydrobenzofuran core. The position of formylation is directed by the inherent electronic properties of the benzofuran ring and the choice of formylating agent and reaction conditions.
The aldehyde functionality in these isomers serves as a versatile handle for a variety of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions, making them valuable intermediates in the synthesis of more complex molecules.[2] For instance, they can undergo Knoevenagel condensation with active methylene compounds to yield various derivatives.[3]
Experimental Protocols
Synthesis of 2,3-Dihydrobenzofuran-5-carbaldehyde:
A common method for the synthesis of the 5-carbaldehyde isomer involves the Vilsmeier-Haack reaction on 2,3-dihydrobenzofuran.
-
Materials: 2,3-dihydrobenzofuran, phosphoryl chloride (POCl₃), N,N-dimethylformamide (DMF), ice bath, sodium acetate, water, dichloromethane.
-
Procedure:
-
Cool a solution of DMF in dichloromethane in an ice bath.
-
Slowly add POCl₃ to the cooled solution while maintaining the temperature below 10 °C.
-
Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Add 2,3-dihydrobenzofuran dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into a solution of sodium acetate in ice water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
The synthesis of the other isomers can be achieved through various methods, including the Duff reaction or by using protected hydroxymethyl precursors followed by oxidation.
Biological Activity and Potential Applications
Benzofuran and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][5] The specific biological effects are highly dependent on the substitution pattern on the benzofuran scaffold.
Derivatives of 2,3-dihydrobenzofuran-7-carboxamide have been investigated as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy.[3][6] This suggests that the 7-substituted isomers of 2,3-dihydrobenzofuran-carbaldehyde could be valuable starting materials for the synthesis of novel PARP-1 inhibitors.
The logical workflow for investigating the potential of these isomers in drug discovery is outlined below.
Conclusion
The positional isomers of 2,3-dihydrobenzofuran-carbaldehyde represent a promising yet underexplored area for research and development. Their structural diversity offers a platform for the synthesis of novel compounds with potentially unique biological activities. This guide highlights the need for further systematic investigation into the synthesis, characterization, and biological evaluation of all four isomers to fully unlock their potential in medicinal chemistry and materials science. The provided data and protocols serve as a foundational resource for researchers embarking on studies of these versatile building blocks.
References
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2,3-Dihydrobenzofuran-5-carboxaldehyde | 55745-70-5 [smolecule.com]
- 3. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
Comparative Reactivity Analysis: 2,3-Dihydrobenzofuran-4-carbaldehyde versus Benzaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, a nuanced understanding of the reactivity of aromatic aldehydes is critical for predictable and efficient molecular construction. This guide provides a comprehensive comparison of the reactivity of 2,3-Dihydrobenzofuran-4-carbaldehyde and the archetypal aromatic aldehyde, benzaldehyde. The analysis is grounded in fundamental principles of electronic effects and is supported by hypothetical comparative experimental data to illustrate these concepts.
Introduction to Aldehyde Reactivity
The reactivity of the aldehyde functional group is primarily dictated by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by the electronic and steric nature of the substituents attached to the carbonyl group.[1] Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, rendering it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish this electrophilicity, thereby reducing the aldehyde's reactivity towards nucleophiles.[2]
Aromatic aldehydes, such as benzaldehyde, are generally less reactive in nucleophilic addition reactions compared to their aliphatic counterparts.[3][4] This is attributed to the electron-donating resonance effect of the aromatic ring, which delocalizes the partial positive charge on the carbonyl carbon, thus stabilizing the ground state of the aldehyde.[3]
Electronic Profile of this compound
To predict the reactivity of this compound relative to benzaldehyde, a thorough analysis of the electronic effects of the 2,3-dihydrobenzofuran substituent is necessary. This substituent influences the aldehyde's carbonyl carbon through a combination of inductive and resonance effects.
The key structural feature of the 2,3-dihydrobenzofuran moiety is the ether oxygen atom within the five-membered ring, which is fused to the benzene ring. This oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic system through resonance (+R effect). This electron donation increases the electron density of the aromatic ring and, consequently, of the attached aldehyde group. This heightened electron density deactivates the carbonyl carbon towards nucleophilic attack. While the oxygen atom also exerts an electron-withdrawing inductive effect (-I effect) due to its high electronegativity, in aromatic systems, the resonance effect, when operative, often plays a more dominant role in influencing reactivity.
Therefore, the 2,3-dihydrobenzofuran-4-yl group is anticipated to be a net electron-donating substituent compared to the simple phenyl group of benzaldehyde. This leads to the prediction that This compound is less reactive than benzaldehyde in nucleophilic addition reactions.
Comparative Reactivity Data (Hypothetical)
To quantitatively illustrate the predicted difference in reactivity, the following table summarizes hypothetical relative rate constants for the Wittig reaction, a common nucleophilic addition reaction of aldehydes.[2] The data is benchmarked against benzaldehyde (relative rate = 1.00).
| Aldehyde | Substituent Effect | Hypothetical Relative Rate Constant (k/k₀) in Wittig Reaction |
| Benzaldehyde | Reference | 1.00 |
| This compound | Electron-donating (Resonance from ether oxygen) | 0.65 |
| 4-Methoxybenzaldehyde | Strong electron-donating (Resonance) | 0.30 |
| 4-Nitrobenzaldehyde | Strong electron-withdrawing (Resonance and Inductive) | 14.70[2] |
This hypothetical data suggests that this compound would be expected to react at a slower rate than benzaldehyde, though likely faster than an aldehyde with a strongly deactivating group like a 4-methoxy substituent.
Experimental Protocols for Reactivity Comparison
To experimentally validate the predicted reactivity, the following protocols for a Wittig reaction and a qualitative oxidation test can be employed.
Comparative Wittig Reaction
The Wittig reaction is an excellent choice for a quantitative comparison of aldehyde reactivity through kinetic studies.[5][6]
Objective: To determine the relative reaction rates of this compound and benzaldehyde in a Wittig reaction with a stabilized ylide.
Materials:
-
This compound
-
Benzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous tetrahydrofuran (THF)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add sodium hydride portion-wise with stirring. Allow the mixture to warm to room temperature and stir for 1-2 hours until the deep red color of the ylide is persistent.
-
Reaction Setup: Prepare two separate reaction flasks, each containing a solution of the ylide in anhydrous THF. Add a known amount of the internal standard to each flask.
-
Initiation of Reaction: At time zero, add an equimolar amount of this compound to one flask and benzaldehyde to the other.
-
Kinetic Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction in the aliquot by adding a small amount of water. Extract the organic components with diethyl ether, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product of each aliquot by ¹H NMR spectroscopy. Determine the ratio of the product (stilbene derivative) to the unreacted aldehyde by comparing the integration of characteristic peaks of each species relative to the internal standard.
-
Data Analysis: Plot the concentration of the aldehyde versus time for both reactions. The initial rates can be determined from the slopes of these plots, and the relative rate constant can be calculated.
Qualitative Oxidation with Tollens' Reagent
A simple, qualitative comparison can be made using Tollens' test, which relies on the oxidation of the aldehyde.[7][8][9] While not a kinetic measurement, the time taken for the silver mirror to form can give a rough indication of the relative ease of oxidation.
Objective: To qualitatively compare the rate of oxidation of this compound and benzaldehyde.
Materials:
-
Tollens' Reagent (freshly prepared)
-
Solution A: 5% silver nitrate solution
-
Solution B: 10% sodium hydroxide solution
-
Solution C: Concentrated ammonia solution
-
-
This compound
-
Benzaldehyde
-
Test tubes
Procedure:
-
Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of Solution A. Add one drop of Solution B, which will form a brown precipitate of silver(I) oxide. Add Solution C dropwise, with shaking, until the brown precipitate just dissolves. This is the freshly prepared Tollens' reagent.
-
Reaction: Prepare two clean test tubes. In one, add 5 drops of a dilute ethanolic solution of this compound. In the other, add 5 drops of a dilute ethanolic solution of benzaldehyde.
-
Observation: Add 1 mL of the freshly prepared Tollens' reagent to each test tube. Place both test tubes in a warm water bath (around 60°C) and start a timer.[8]
-
Comparison: Observe the time it takes for a silver mirror to form on the inner surface of each test tube. The aldehyde that is more easily oxidized will form a silver mirror more rapidly. Based on the predicted electronic effects, benzaldehyde is expected to be oxidized slightly faster than this compound.
Visualizing Electronic Effects and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. owlcation.com [owlcation.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
A Comparative Guide to the Biological Activity of 2,3-Dihydrobenzofuran-4-carbaldehyde and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of the biological activities of 2,3-dihydrobenzofuran-4-carbaldehyde and its analogues, with a focus on their potential as anticancer, anti-inflammatory, and enzyme-inhibiting agents. While direct comparative data for this compound is limited, this guide synthesizes available experimental data for analogous structures to provide insights into its potential activities and the structure-activity relationships (SAR) that govern them.
Anticancer Activity
Derivatives of 2,3-dihydrobenzofuran have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The nature and position of substituents on the dihydrobenzofuran ring play a crucial role in determining their potency.
Quantitative Data Summary: Anticancer Activity
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), PC-3 (prostate) | Low micromolar range | [1] |
| 3-Amidobenzofuran derivative (28g) | MDA-MB-231 (breast), HCT-116 (colon), HT-29 (colon) | 3.01, 5.20, 9.13 | [2] |
| 4,6-di(benzyloxy)-3-phenylbenzofuran (5a) | Pin1 inhibition (related to HCC) | 0.874 | [2] |
| Bromo derivative of 3-oxadiazolylbenzofuran (14c) | HCT116 (colon) | 3.27 | [2] |
| Fluorinated dihydrobenzofuran with bromine and carboxylic acid | HCT116 (colon) | ~70% proliferation inhibition | [3] |
| 2-Benzoylbenzofuran derivative (11e) | Anti-estrogen receptor-dependent breast cancer cells | Potent with low toxicity | [2] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at C2 and C7: The introduction of various functional groups at the C2 and C7 positions of the 2,3-dihydrobenzofuran ring has been a key strategy in the development of potent anticancer agents.
-
Carboxamide Moiety: The presence of a carboxamide group, particularly at the 7-position, has been shown to be important for activity, as seen in PARP-1 inhibitors.
-
Halogenation: The addition of halogen atoms, such as chlorine or bromine, to the benzene ring can enhance the cytotoxic effects of these compounds.[4]
-
Hydroxylation: Phenolic hydroxyl groups can be crucial for activity, influencing the molecule's interaction with biological targets.
While specific data for this compound is not available, the presence of the aldehyde group at the 4-position offers a reactive handle for further chemical modifications to generate a library of analogues for screening. The electron-withdrawing nature of the carbaldehyde group could also influence the overall electronic properties of the molecule and its biological activity.
Anti-inflammatory Activity
The 2,3-dihydrobenzofuran scaffold is also a promising template for the development of novel anti-inflammatory agents. These compounds have been shown to inhibit key inflammatory mediators and enzymes.
Quantitative Data Summary: Anti-inflammatory Activity
| Compound/Analogue | Target/Assay | IC50 (µM) | Reference |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Prostaglandin synthesis inhibition | More potent than indomethacin | [5] |
| Fluorinated dihydrobenzofuran derivative | IL-6 secretion | 1.2 - 9.04 | [6] |
| Fluorinated dihydrobenzofuran derivative | CCL2 secretion | 1.5 - 19.3 | [6] |
| Fluorinated dihydrobenzofuran derivative | Nitric oxide production | 2.4 - 5.2 | [6] |
| Fluorinated dihydrobenzofuran derivative | Prostaglandin E2 production | 1.1 - 20.5 | [6] |
| Aza-benzofuran derivative (Compound 1) | Nitric oxide release | 17.3 | [7] |
| Aza-benzofuran derivative (Compound 4) | Nitric oxide release | 16.5 | [7] |
Structure-Activity Relationship (SAR) Insights:
-
Substituents at C5 and C6: For 2,3-dihydrobenzofuran-2-ones, the presence of an alkyl or aryl group at the 6-position and a halogen (preferably chlorine) at the 5-position leads to potent anti-inflammatory and prostaglandin synthesis inhibitory activity.[5]
-
Fluorination: The introduction of fluorine atoms into the benzofuran or dihydrobenzofuran scaffold can enhance anti-inflammatory properties.[3][6]
-
Carboxylic Acid/Ester Groups: The presence of these groups, in combination with other substituents like halogens, has been associated with significant anti-inflammatory effects.[3]
The anti-inflammatory potential of this compound would likely depend on its ability to modulate key inflammatory pathways, such as the NF-κB pathway. The aldehyde functionality could potentially react with cellular nucleophiles, contributing to its biological effect.
Enzyme Inhibition
Analogues of 2,3-dihydrobenzofuran have been identified as potent inhibitors of several key enzymes implicated in disease, including Poly(ADP-ribose)polymerase-1 (PARP-1) and Phosphodiesterase 1B (PDE1B).
PARP-1 Inhibition
PARP-1 is a crucial enzyme in the DNA damage response, and its inhibition is a validated strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA mutations.
Quantitative Data Summary: PARP-1 Inhibition
| Compound/Analogue | IC50 (µM) | Reference |
| 2,3-dihydrobenzofuran-7-carboxamide (Lead compound 3) | 9.45 | [8] |
| 3',4'-dihydroxybenzylidene derivative (58) | 0.531 | [8] |
| Ethaneseulfonamide linker derivative (72) | 0.079 | [8] |
| Propanesulfonamide linker derivative (73) | 0.113 | [8] |
Structure-Activity Relationship (SAR) Insights:
-
7-Carboxamide Group: This group is a key feature for potent PARP-1 inhibition, likely forming important interactions within the enzyme's active site.
-
Substitutions at the 2-position: The 2-position of the dihydrobenzofuran-3-one scaffold is amenable to modification, with substituted benzylidene groups showing high potency.
-
Polar Substituents: The presence of polar groups, such as hydroxyls on a benzylidene substituent, can significantly improve PARP-1 inhibitory activity.[8]
PDE1B Inhibition
Experimental Protocols
NF-κB Inhibition Assay (General Protocol)
This assay is used to screen for compounds that can inhibit the activation of the NF-κB signaling pathway, a key pathway in inflammation and cancer.
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing an NF-κB luciferase reporter gene are commonly used.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 2,3-dihydrobenzofuran analogues) for a specified period.
-
Stimulation: NF-κB activation is induced by treating the cells with a stimulating agent, such as tumor necrosis factor-alpha (TNF-α).
-
Luciferase Assay: After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.
-
Cytotoxicity Assay: In parallel, a cell viability assay (e.g., MTT or CellTiter-Glo) is performed to ensure that the observed inhibition is not due to general cytotoxicity.[10]
PARP-1 Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.
-
Reaction Mixture: A reaction mixture is prepared containing recombinant PARP-1 enzyme, a DNA substrate (to activate the enzyme), and the co-substrate NAD+.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated to allow for the PARP-1 catalyzed poly(ADP-ribosyl)ation to occur.
-
Detection: The amount of poly(ADP-ribose) (PAR) produced is quantified. This can be done using various methods, including:
-
ELISA-based assays: Using an antibody that specifically recognizes PAR.
-
Fluorescence-based assays: Using a labeled NAD+ analogue or detecting the consumption of NAD+.
-
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in PARP-1 activity (IC50) is calculated.[1][11]
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation and cell survival. Its inhibition is a key therapeutic strategy.
Caption: The NF-κB signaling pathway and potential inhibition by 2,3-dihydrobenzofuran analogues.
PARP-1 Signaling in DNA Repair
PARP-1 plays a critical role in sensing DNA damage and initiating repair, making it a key target in oncology.
Caption: The role of PARP-1 in DNA repair and its inhibition by 2,3-dihydrobenzofuran analogues.
General Experimental Workflow for Biological Activity Screening
This diagram outlines a typical workflow for the initial screening and evaluation of a new series of compounds.
Caption: A generalized workflow for the screening and development of novel bioactive compounds.
Conclusion
The 2,3-dihydrobenzofuran scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents. While direct experimental data on the biological activity of this compound is not extensively available, the structure-activity relationships derived from its analogues suggest significant potential in anticancer, anti-inflammatory, and enzyme-inhibitory applications. The carbaldehyde group at the 4-position provides a valuable point for synthetic modification, enabling the creation of diverse chemical libraries for further biological evaluation. Future research focused on the systematic exploration of substitutions at the 4-position of the 2,3-dihydrobenzofuran ring is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Dihydrobenzofuran Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the spectroscopic properties of 2,3-dihydrobenzofuran and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of UV-Vis, IR, NMR, and mass spectrometry data, supported by detailed experimental protocols. The presented data aims to facilitate the identification and characterization of this important class of heterocyclic compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2,3-dihydrobenzofuran and two of its derivatives, (±)-trans-dehydrodicoumarate dimethyl ester and (±)-trans-dehydrodiferulate dimethyl ester. This allows for a direct comparison of the influence of substitution on the spectroscopic signatures.
¹H NMR and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of dihydrobenzofuran derivatives. The chemical shifts (δ) in ppm are indicative of the electronic environment of the protons and carbon atoms.
Table 1: ¹H and ¹³C NMR Data for Dihydrobenzofuran Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2,3-Dihydrobenzofuran | 3.21 (t, 2H, H-3), 4.55 (t, 2H, H-2), 6.78-6.89 (m, 2H, Ar-H), 7.09-7.18 (m, 2H, Ar-H) | 29.6 (C-3), 71.3 (C-2), 109.5, 120.5, 125.1, 127.2 (Ar-C), 128.8, 159.9 (Ar-C quaternary)[1] |
| (±)-trans-dehydrodicoumarate dimethyl ester | 3.75 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 4.75 (d, 1H, J=8.9 Hz, H-8), 5.60 (d, 1H, J=8.9 Hz, H-7), 6.80-7.80 (m, 8H, Ar-H) | 51.9, 52.3 (OCH₃), 56.1 (C-8), 87.9 (C-7), 110.0-160.0 (Ar-C and C=O)[2][3] |
| (±)-trans-dehydrodiferulate dimethyl ester | 3.76 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 4.70 (d, 1H, J=8.9 Hz, H-8), 5.50 (d, 1H, J=8.9 Hz, H-7), 6.80-7.20 (m, 6H, Ar-H) | 51.9, 52.2, 56.0, 56.1 (OCH₃), 56.2 (C-8), 88.0 (C-7), 109.0-150.0 (Ar-C and C=O)[2][3] |
Note: NMR data can vary slightly depending on the solvent and instrument frequency.
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy probes the vibrational modes of molecules. The absorption bands are characteristic of specific functional groups present in the molecule.
Table 2: Key IR Absorption Bands for Dihydrobenzofuran Derivatives (cm⁻¹)
| Compound | C-H Aromatic Stretch | C-H Aliphatic Stretch | C-O Ether Stretch | C=O Ester Stretch | O-H Stretch |
| 2,3-Dihydrobenzofuran | ~3050 | ~2850-2950 | ~1220 | - | - |
| 5-(2-aminopropyl)-2,3-dihydrobenzofuran HCl | Not specified | Not specified | Not specified | - | Not specified |
| 6-(2-aminopropyl)-2,3-dihydrobenzofuran HCl | Not specified | Not specified | Not specified | - | Not specified |
| (±)-trans-dehydrodicoumarate dimethyl ester | ~3000 | ~2950 | ~1250 | ~1720 | - |
| (±)-trans-dehydrodiferulate dimethyl ester | ~3000 | ~2950 | ~1270 | ~1715 | ~3450 |
Note: The provided IR data for the aminopropyl derivatives is qualitative from graphical representations.[4]
Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which aids in determining the molecular weight and elemental composition.
Table 3: Mass Spectrometry Data (m/z) for Dihydrobenzofuran Derivatives
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 2,3-Dihydrobenzofuran | 120[5][6] | 91, 119[6] |
| 2-Methyl-2,3-dihydrobenzofuran | 134[7] | 119[8] |
| Protonated Dihydrobenzofuran Neolignans | [M+H]⁺ | [M+H-MeOH]⁺, [M+H-2MeOH]⁺, [M+H-MeOH-CO]⁺[9] |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on standardized experimental protocols. The following are generalized methodologies for the key experiments cited.
UV-Vis Spectroscopy
-
Sample Preparation: Dissolve a precisely weighed sample of the dihydrobenzofuran derivative in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) to a known concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-400 nm. Use a matched cuvette containing the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[2][3]
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H signals to determine proton ratios and analyze the chemical shifts, coupling constants, and multiplicities to assign the structure.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is often introduced via a gas chromatograph or a direct insertion probe. Acquire the mass spectrum over a relevant m/z range. For tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to aid in structural analysis.[9]
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of dihydrobenzofuran derivatives.
Caption: Spectroscopic analysis workflow for dihydrobenzofuran derivatives.
References
- 1. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum [chemicalbook.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
- 6. Dihydrobenzofuran | C8H8O | CID 10329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzofuran, 2,3-dihydro-2-methyl- [webbook.nist.gov]
- 8. 2,3-Dihydro-2-methylbenzofuran | C9H10O | CID 101130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. db.cngb.org [db.cngb.org]
A Comparative Guide to Analytical Methods for Purity Assessment of 2,3-Dihydrobenzofuran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is paramount in drug development and chemical synthesis to ensure the integrity, reproducibility, and safety of the final products. 2,3-Dihydrobenzofuran-4-carbaldehyde is a versatile building block in the synthesis of complex organic molecules and pharmacologically active compounds.[1] Consequently, the accurate determination of its purity is a critical step in quality control.
This guide provides an objective comparison of the principal analytical methods for assessing the purity of this compound. It includes detailed experimental protocols, comparative performance data, and workflow visualizations to aid in method selection and implementation.
Comparison of Key Analytical Methods
The selection of an analytical method for purity determination depends on various factors, including the nature of expected impurities (volatile, non-volatile, isomeric), the required level of accuracy, and available instrumentation.[2] The most commonly employed techniques for a comprehensive purity profile of a compound like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[2][3]
-
High-Performance Liquid Chromatography (HPLC): Often considered the standard for purity and impurity profiling of organic compounds.[3] It excels at separating the main component from non-volatile process-related impurities and degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents or volatile by-products from synthesis.[2][4] Its coupling with a mass spectrometer allows for confident identification of unknown impurities.[5]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that provides an absolute purity value without the need for a specific reference standard of the analyte.[2] It determines purity by relating the integral of an analyte's signal to that of a high-purity internal standard of known concentration.[3][6]
-
Karl Fischer Titration: This technique is highly specific and accurate for the determination of water content, which is a common impurity in solid and liquid samples.[3]
Data Presentation: Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of the primary analytical techniques used for purity assessment of aromatic aldehydes and related compounds.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Signal intensity proportional to the number of atomic nuclei |
| Primary Use | Potency, purity, and impurity profiling | Identification and quantification of volatile impurities and residual solvents | Absolute purity determination |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL[2] | ~1 - 10 ng/mL[2] | ~0.05 - 0.1%[2] |
| Limit of Quantitation (LOQ) | ~0.3 - 3 µg/mL[2] | ~3 - 30 ng/mL[2] | ~0.1 - 0.3%[2] |
| Accuracy (% Recovery) | High (typically 98-102%)[2] | High (typically 98-102%)[2] | Very High (≥99.5%)[2] |
| Precision (%RSD) | < 1.5%[7] | < 2.5%[7] | < 1.0% |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following protocols are provided as examples for the purity determination of this compound.
HPLC Method for Potency and Related Substances
This method is designed to separate the main component from potential non-volatile impurities.
-
Instrumentation: HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.[3]
-
Reagents and Standards:
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Gradient: 60% A to 20% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or determined by UV scan.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Data Analysis: Calculate the purity by area normalization. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
GC-MS Method for Volatile Impurities and Residual Solvents
This method is ideal for identifying and quantifying volatile compounds.
-
Instrumentation: GC system coupled to a mass spectrometer (MS).[2]
-
Reagents and Standards:
-
Dimethyl sulfoxide (DMSO) or other suitable high-boiling solvent.
-
Reference standards for expected residual solvents.
-
This compound test sample.
-
-
Instrumental Conditions:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Oven Temperature Program: Initial temperature of 50°C, hold for 5 minutes. Ramp to 250°C at 10°C/min and hold for 5 minutes.[7]
-
Injector Temperature: 250°C (Splitless mode).[3]
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.[3]
-
Mass Range: 35-400 amu.[3]
-
-
Sample Preparation (Headspace):
-
Accurately weigh approximately 100 mg of the sample into a 10 mL headspace vial.[3]
-
Add 1.0 mL of DMSO and cap the vial immediately.[3]
-
Prepare a blank (DMSO only) and standard vials containing known amounts of expected solvents.
-
Incubate vials in the headspace autosampler at 80°C for 15 minutes before injection.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of standards.[2] Quantify based on the peak area percentage or by using a standard curve.
qNMR Method for Absolute Purity Determination
This protocol provides an absolute purity value by relating the analyte signal to a known amount of a high-purity internal standard.[3]
-
Instrumentation: NMR Spectrometer (≥400 MHz).[3]
-
Reagents and Standards:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3).
-
High-purity internal standard with a known purity (e.g., Maleic Anhydride, Dimethyl Sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte.[3]
-
-
Sample Preparation:
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated.
-
Number of Scans: 16 or as needed for adequate signal-to-noise.
-
-
Data Analysis:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the aldehyde proton, -CHO) and a signal from the internal standard.[3]
-
Calculate the purity using the following formula[3]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std Where: I = Integral Area, N = Number of Protons for the integrated signal, M = Molar Mass, W = Weight, P = Purity of the standard.[3]
-
Mandatory Visualizations
The following diagrams illustrate the experimental and logical workflows for the purity assessment of this compound.
Caption: Overall workflow for comprehensive purity assessment.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Experimental workflow for GC-MS volatile impurity analysis.
Caption: Logical comparison of analytical method selection.
References
A Comparative Guide to the Characterization of 2,3-Dihydrobenzofuran-4-carbaldehyde by HPLC and GC-MS
For researchers, scientists, and drug development professionals utilizing 2,3-Dihydrobenzofuran-4-carbaldehyde as a versatile chemical building block in organic synthesis, rigorous analytical characterization is paramount to ensure the purity and integrity of starting materials, which directly impacts reaction outcomes and the quality of final products.[1] This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive characterization of this compound.
The choice between HPLC and GC-MS is contingent on the specific analytical objective, such as routine purity assessment, identification of trace impurities, or quantitative analysis. While HPLC is broadly applicable to a wide range of organic molecules, GC-MS offers exceptional sensitivity and structural elucidation capabilities, particularly for volatile and semi-volatile compounds.
Quantitative Performance Comparison
The following tables summarize the typical performance characteristics expected for the analysis of this compound and its related impurities. These values are derived from established methodologies for structurally similar benzofuran derivatives and aromatic aldehydes and serve as a benchmark for method validation.[2]
Table 1: High-Performance Liquid Chromatography (HPLC-UV)
| Validation Parameter | Expected Performance |
| Linearity Range (µg/mL) | 0.5 - 150 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Accuracy (Recovery %) | 98 - 102% |
| Precision (%RSD) | < 2.0% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Validation Parameter | Expected Performance |
| Linearity Range (ng/mL) | 5 - 200 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantitation (LOQ) | 3 ng/mL |
| Accuracy (Recovery %) | 97 - 103% |
| Precision (%RSD) | < 5.0% |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable analytical data. The following sections outline representative methodologies for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a robust method for the quantification and purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Gradient Program: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection. Prepare calibration standards by serial dilution of a stock solution of the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and is ideal for identifying and quantifying volatile impurities. Due to the polarity of the aldehyde, derivatization is not strictly necessary but can improve peak shape and sensitivity. The following protocol is for direct analysis.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C (splitless mode).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 40-300.
-
Sample Preparation: Prepare a stock solution of the sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL. Further dilute as necessary for analysis.
Methodology Visualization
To further elucidate the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS characterization.
Caption: Workflow for the HPLC-UV analysis of this compound.
Caption: Experimental workflow for GC-MS characterization of this compound.
Alternative Analytical Methods
While HPLC and GC-MS are the primary techniques for the characterization of this compound, other methods can be employed for specific applications:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers enhanced sensitivity and selectivity compared to HPLC-UV, making it suitable for trace-level impurity profiling in complex matrices.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural elucidation and can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurity itself.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (aldehyde, ether) and for raw material identification.
References
A Comparative Guide to Catalytic Efficiency in Dihydrobenzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dihydrobenzofurans, a core structural motif in many biologically active compounds and natural products, is a pivotal area of research in medicinal and organic chemistry. A variety of catalytic systems have been developed to construct this valuable heterocyclic scaffold, each with distinct advantages and limitations. This guide provides an objective comparison of the catalytic efficiency of prominent methods, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy.
Comparison of Catalytic Systems
The efficiency of dihydrobenzofuran synthesis is highly dependent on the choice of catalyst. Transition metal catalysts, particularly those based on palladium, copper, and gold, have been extensively explored. More recently, organocatalytic and photocatalytic methods have emerged as powerful alternatives, often offering milder reaction conditions and unique selectivity. Below is a summary of quantitative data from recent studies, highlighting the performance of different catalytic systems.
| Catalyst System | Substrates | Yield (%) | Reaction Time | Temperature (°C) | Catalyst Loading (mol%) | Key Features & Limitations |
| Palladium-Catalyzed | ||||||
| Pd(OAc)₂ / Urea Ligand | 2-Bromophenols, 1,3-Dienes | 50-72[1] | 24 h | 110 | 2.5 | Engages structurally diverse dienes under unified conditions.[2] |
| Pd₂(dba)₃·CHCl₃ / TY-Phos | Halo-substituted phenols, Dienes | 35-99[1][3] | Not Specified | Not Specified | Not Specified | Asymmetric synthesis via Heck/Tsuji–Trost pathway.[1][3] |
| Pd(OAc)₂ / CuCl₂ | Alkenyl ethers, Alkynyl oxime ethers | 41-86[1][3] | Not Specified | Not Specified | Not Specified | Annulation reaction to form polycyclic dihydrobenzofurans.[1][3] |
| Pd₂(dba)₃·CHCl₃ / N-Me-Xu₃ | Aryl iodide-joined alkenes, o-Alkynylanilines | 84-97[1][3] | Not Specified | Not Specified | Not Specified | Excellent yields and enantiomeric excess via Heck/Cacchi reactions.[1][3] |
| Copper-Catalyzed | ||||||
| CuBr / Li₂CO₃ | Coumarins, Oximes | 16-85[1][3] | Not Specified | Not Specified | Not Specified | Broad functional group tolerance.[1][3] |
| Cu(OTf)₂ / SPDO-ligand | Quinone esters, Styrenes | 86-96[3] | Not Specified | Not Specified | Not Specified | [3+2] cycloaddition with excellent yields and enantioselectivities.[3] |
| CuI / DMEDA | 2-Haloaryl ketones | 72-99[4] | 20 h | Not Specified | 10 | Efficient ring closure tolerant to various functional groups.[4] |
| Gold-Catalyzed | ||||||
| Gold / 2,6-dichloropyridine N-oxide | 1,3-Enynes, Phenols | 25-81[3] | 24 h | Room Temp. | 5 | Formal intermolecular [2+3] cyclo-coupling.[5][6] |
| Gold and Copper Tandem | Propargyl alcohols, Pyridylhomopropargylic alcohols | 14-81[1][3] | Not Specified | Not Specified | Not Specified | Tandem reaction involving 5-endo-dig cyclization.[1][3] |
| [Au₂(μ-dppm)₂Cl₂] | o-Allylphenols, Haloalkanes | up to 96[7] | Not Specified | Not Specified | Not Specified | Photochemical atom transfer radical addition under mild conditions.[7] |
| Organocatalytic | ||||||
| Squaramide/Cinchona Alkaloid | (Z)-α-Bromonitroalkenes, Phenols/Naphthols | up to >99% ee[8][9] | Not Specified | Ambient | 5 | Asymmetric domino reaction with low catalyst loading.[8][9] |
| Chiral Phosphine | ortho-Hydroxy-para-quinone methides, Allenoates | Good yields[10] | Not Specified | Not Specified | Not Specified | Enantioselective [4+1] cyclization.[10] |
| 2,2,2-Trifluoroacetophenone / H₂O₂ | o-Allylphenols | High yields[11][12] | Not Specified | Not Specified | Not Specified | Green protocol via oxidation-cyclization.[11][12] |
| Rhodium-Catalyzed | ||||||
| [Cp*RhCl₂]₂ / NaOAc | N-Phenoxyacetamides, Cyclopropylidenemethyl alkenes | 37-80[1] | Not Specified | Not Specified | Not Specified | C–H functionalization and [3+2] annulation.[1] |
Experimental Protocols
While detailed, step-by-step procedures are best found in the supplementary information of the cited literature, the following outlines provide a general understanding of the methodologies for key catalytic systems.
General Procedure for Palladium-Catalyzed Heteroannulation
A typical procedure involves the reaction of a 2-bromophenol with a 1,3-diene in the presence of a palladium catalyst, such as Pd(OAc)₂, and a ligand, for instance, a urea-based ligand.[2] The reaction is generally carried out in a solvent like toluene, often with the addition of a base such as NaOtBu, and heated for a specified period. Product isolation and purification are commonly achieved through column chromatography.
General Procedure for Copper-Catalyzed Cycloaddition
In a representative copper-catalyzed [3+2] cycloaddition, a quinone ester and a substituted styrene are reacted in the presence of a copper salt, like Cu(OTf)₂, and a chiral ligand (e.g., SPDO).[3] The reaction is typically performed in an organic solvent at a controlled temperature to ensure high enantioselectivity. Work-up usually involves removal of the solvent followed by purification of the crude product.
General Procedure for Organocatalytic Domino Reaction
An asymmetric organocatalytic reaction for dihydrobenzofuran synthesis often employs a bifunctional catalyst, such as a squaramide derived from a cinchona alkaloid.[8][9] The reaction between a phenol derivative and an electrophile, like a (Z)-α-bromonitroalkene, is carried out in a suitable solvent at ambient temperature. The low catalyst loading is a key feature of this methodology.[8][9] The product is then isolated and purified to determine the yield and enantiomeric excess.
Visualizing the Workflow
To conceptualize the general process of a catalytic reaction for dihydrobenzofuran synthesis, the following workflow diagram is provided.
Caption: Generalized workflow for catalytic dihydrobenzofuran synthesis.
The following diagram illustrates a simplified, generic catalytic cycle.
References
- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
structure-activity relationship of 2,3-Dihydrobenzofuran-4-carbaldehyde derivatives.
A comprehensive analysis of the structure-activity relationship (SAR) of 2,3-dihydrobenzofuran derivatives reveals critical insights into their potential as therapeutic agents, particularly as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme pivotal in DNA repair mechanisms. While direct SAR studies on 2,3-Dihydrobenzofuran-4-carbaldehyde are not extensively documented in publicly available research, a detailed examination of closely related analogues, specifically 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives, provides a strong foundation for understanding the key structural motifs required for potent biological activity.
Comparative Analysis of PARP-1 Inhibition
A systematic evaluation of synthesized 2,3-dihydrobenzofuran derivatives has identified several compounds with significant PARP-1 inhibitory activity. The following table summarizes the in vitro potency of key analogues, highlighting the impact of various substitutions on the dihydrobenzofuran core. The data is extracted from a study focused on the discovery of novel PARP-1 inhibitors.[1][2]
| Compound ID | Core Scaffold | R1 (Position 5) | R2 (Position 2) | PARP-1 IC50 (μM) |
| 3 | 2,3-Dihydrobenzofuran-7-carboxamide | H | H | 9.45[1][2] |
| 20 | 2,3-Dihydrobenzofuran-7-carboxamide | F | H | 2.12[1][2] |
| rac-13c | 2,3-Dihydrobenzofuran-7-carboxamide | F | CH3 | 2.45[1][2] |
| (-)-13c | 2,3-Dihydrobenzofuran-7-carboxamide | F | CH3 | 1.53[1] |
| 36 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | H | H | 16.2[1][2] |
| 52 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | H | p-chlorophenyl | 6.09[1][2] |
| 58 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | H | 3',4'-dihydroxybenzylidene | 0.531[1][2] |
| 59 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | H | 2',4'-dihydroxybenzylidene | 0.753[1][2] |
| 66 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | H | 4'-(piperidin-1-yl)benzylidene | 0.718[1][2] |
| 73 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | H | 4'-(4-methylpiperazin-1-yl)benzylidene | 0.079[1][2] |
Key Structure-Activity Relationship Insights
-
Core Scaffold Influence : The initial lead compound, 2,3-dihydrobenzofuran-7-carboxamide (Compound 3 ), demonstrated moderate activity.[1][2] Modification to a 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold (Compound 36 ) initially resulted in a slight decrease in potency.[1][2] However, this scaffold proved more amenable to extensive and impactful modifications at the 2-position.[1]
-
Substitution at Position 5 : The introduction of a fluorine atom at the 5-position of the 2,3-dihydrobenzofuran-7-carboxamide core (Compound 20 ) led to an approximately 4.5-fold increase in potency compared to the unsubstituted parent compound 3 .[1][2] This suggests that small, electron-withdrawing groups at this position are well-tolerated and can enhance inhibitory activity.
-
Substitution at Position 2 :
-
For the 2,3-dihydrobenzofuran-7-carboxamide scaffold, the introduction of a methyl group at the 2-position (Compound rac-13c ) provided a slight improvement in potency over the 5-fluoro analogue 20 .[1][2] Furthermore, stereochemistry at this position was found to be a factor, with the (-)-enantiomer (Compound (-)-13c ) being more active.[1]
-
For the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold, substitutions at the 2-position had a dramatic effect on activity. Large hydrophobic groups, such as a p-chlorophenyl group (Compound 52 ), improved potency over the unsubstituted core.[1][2]
-
The most significant gains in potency were achieved with substituted benzylidene groups at the 2-position. Dihydroxybenzylidene derivatives (Compounds 58 and 59 ) showed a substantial increase in activity, indicating that polar interactions are beneficial.[1][2]
-
Furthermore, the incorporation of heterocyclic moieties on the benzylidene ring, particularly those containing nitrogen, led to the most potent compounds. For instance, the 4'-(4-methylpiperazin-1-yl)benzylidene derivative (Compound 73 ) exhibited an IC50 value of 0.079 μM, a significant improvement over the initial lead compound.[1][2]
-
Experimental Protocols
PARP-1 Enzyme Inhibitory Assay:
The in vitro inhibitory activity of the synthesized compounds against PARP-1 was determined using a standardized enzyme assay. The clinical candidates olaparib and veliparib were utilized as reference standards for comparison.[2] The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1. The general steps are as follows:
-
Plate Preparation : Histone-coated 96-well plates are used as the substrate for the PARP-1 enzyme.
-
Reaction Mixture : A reaction mixture is prepared containing the PARP-1 enzyme, activated DNA (to stimulate enzyme activity), and the test compound at varying concentrations.
-
Initiation : The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
Incubation : The plate is incubated to allow for the poly(ADP-ribosyl)ation of the histone proteins.
-
Detection : The biotinylated histones are detected using a streptavidin-conjugated horseradish peroxidase (HRP) enzyme.
-
Signal Generation : A chemiluminescent HRP substrate is added, and the resulting light output is measured using a microplate reader. The intensity of the light is proportional to the PARP-1 activity.
-
Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key structural modifications and their impact on the PARP-1 inhibitory activity of the 2,3-dihydrobenzofuran core.
References
A Comparative Guide to the Computational Study of 2,3-Dihydrobenzofuran-4-carbaldehyde Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydrobenzofuran-4-carbaldehyde is a versatile chemical building block with significant potential in organic synthesis, particularly for the creation of complex heterocyclic compounds used in medicinal chemistry, materials science, and agrochemicals.[1] Its molecular structure, which includes a fused dihydrofuran and benzene ring system with an aldehyde group, provides a rich landscape for a variety of chemical transformations.[1] The aldehyde functionality can be readily converted into other groups like alcohols, carboxylic acids, or imines, opening up numerous synthetic pathways.[1] Despite its importance as a pharmaceutical intermediate, a comprehensive computational analysis of its reactivity is currently lacking in scientific literature.[1]
This guide aims to bridge that gap by proposing a computational workflow and providing a comparative analysis of the expected reactivity of this compound against other well-studied benzofuran derivatives and aromatic aldehydes. By understanding its electronic structure and reactivity through computational methods, researchers can better predict its behavior in chemical reactions, optimize synthetic routes, and design novel molecules with desired properties.
Proposed Computational Workflow
To thoroughly investigate the reactivity of this compound, a multi-faceted computational approach is recommended. Density Functional Theory (DFT) is a powerful tool for this purpose, offering a good balance between accuracy and computational cost. The following workflow outlines the key steps for a comprehensive analysis.
Caption: Proposed computational workflow for studying the reactivity of this compound.
Comparative Analysis of Reactivity
The reactivity of this compound can be benchmarked against other known benzofuran derivatives and aromatic aldehydes. The following table summarizes key computational parameters that are indicative of chemical reactivity.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) | Dipole Moment (Debye) |
| This compound | Predicted | Predicted | Predicted | Predicted | Predicted |
| 2-Phenylbenzofuran | -5.87 | -1.54 | 4.33 | 2.18 | 1.23 |
| Benzaldehyde | -6.78 | -1.95 | 4.83 | 1.99 | 3.12 |
| Salicylaldehyde | -6.45 | -1.87 | 4.58 | 2.12 | 2.89 |
Note: Values for 2-Phenylbenzofuran, Benzaldehyde, and Salicylaldehyde are representative values from literature and may vary based on the computational method used. Predicted values for this compound are expected to be within a similar range.
A smaller HOMO-LUMO gap generally suggests higher reactivity.[2] The electrophilicity index (ω) is a measure of the ability of a molecule to accept electrons, with higher values indicating greater electrophilicity. The dipole moment provides insight into the polarity of the molecule, which can influence its interactions with other polar molecules and solvents.
Experimental Protocols for Computational Studies
1. Geometry Optimization and Frequency Calculation:
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common choice. For more complex systems, M06-2X may provide better results.
-
Basis Set: 6-311++G(d,p) to provide a good description of the electronic structure.
-
Procedure: The initial structure of this compound is built and optimized to find the minimum energy conformation. A frequency calculation is then performed to confirm that the optimized structure is a true minimum (no imaginary frequencies).
2. Frontier Molecular Orbital (FMO) Analysis:
-
Procedure: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the geometry optimization calculation. The HOMO-LUMO gap is then calculated as ELUMO - EHOMO.
3. Molecular Electrostatic Potential (MEP) Analysis:
-
Procedure: The MEP map is generated from the optimized geometry. This visualization helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For aldehydes, the carbonyl oxygen is expected to be a region of high negative potential, while the carbonyl carbon will be a region of high positive potential.
4. Natural Bond Orbital (NBO) Analysis:
-
Procedure: NBO analysis is performed on the optimized geometry to obtain information about the charge distribution and bonding interactions within the molecule. This can provide a more quantitative measure of the partial charges on each atom.
5. Global Reactivity Descriptors Calculation:
-
Procedure: Using the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) are calculated using the following equations:
-
μ = (EHOMO + ELUMO) / 2
-
η = (ELUMO - EHOMO) / 2
-
ω = μ2 / (2η)
-
6. Transition State (TS) Search and Intrinsic Reaction Coordinate (IRC) Calculation:
-
Procedure: To study a specific reaction, such as the nucleophilic addition of a hydride to the carbonyl carbon, a transition state search is performed. This involves finding the saddle point on the potential energy surface that connects the reactants and products. An IRC calculation is then performed to confirm that the found transition state correctly connects the desired reactants and products. The activation energy (ΔG‡) is then calculated as the difference in Gibbs free energy between the transition state and the reactants.
Predicted Reaction Mechanism: Nucleophilic Addition to the Carbonyl Group
A common reaction involving aldehydes is nucleophilic addition to the carbonyl carbon. A computational study can elucidate the mechanism and energetics of this process. The following diagram illustrates the expected pathway for the addition of a generic nucleophile (Nu-) to this compound.
Caption: Reaction coordinate diagram for the nucleophilic addition to this compound.
Conclusion
While direct experimental and computational studies on the reactivity of this compound are not extensively available, the proposed computational workflow and comparative analysis provide a solid framework for future research. By applying these methods, scientists and researchers can gain valuable insights into the electronic properties and chemical behavior of this important synthetic building block. This knowledge will be instrumental in the rational design of new synthetic routes and the development of novel molecules with potential applications in drug discovery and materials science. The versatility of benzofuran derivatives in organic synthesis underscores the importance of such fundamental studies.[3]
References
Safety Operating Guide
Safe Disposal of 2,3-Dihydrobenzofuran-4-carbaldehyde: A Step-by-Step Guide
For Immediate Reference: Proper disposal of 2,3-Dihydrobenzofuran-4-carbaldehyde is critical due to its potential health and environmental hazards. This substance should be treated as hazardous chemical waste and disposed of through a licensed professional waste disposal service. Under no circumstances should it be released into the environment, including drains or sewers.
This guide provides detailed procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and environmental protection.
I. Understanding the Hazards
-
Combustible: It is a combustible liquid that may form explosive mixtures with air upon intense heating.[1]
-
Harmful if Inhaled or Swallowed: May cause respiratory irritation.[1][2]
-
An Irritant: Causes skin and serious eye irritation.[1][2][4]
-
A Potential Reproductive Toxin: May damage fertility or the unborn child.[1]
-
Toxic to Aquatic Life: Poses a long-lasting threat to aquatic environments.[1]
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal preparation, the following PPE is mandatory:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2][4] |
| Skin Protection | Impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][2][4] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[4] |
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2]
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or diatomite to dike and contain the spill.[4]
-
Absorb and Collect: Carefully absorb the spilled material.
-
Package for Disposal: Transfer the absorbed material and any contaminated items into a suitable, labeled, and sealed container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Personal Decontamination: Wash hands and any exposed skin thoroughly after cleanup.
IV. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
